N1-(8-quinolyl)-2-chloroacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-quinolin-8-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-10(15)14-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSCGIHFKLZTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCl)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352823 | |
| Record name | N1-(8-quinolyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32889-11-5 | |
| Record name | N1-(8-quinolyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of N1-(8-quinolyl)-2-chloroacetamide
The following technical guide provides an in-depth analysis of N1-(8-quinolyl)-2-chloroacetamide , a bifunctional heterocyclic building block critical to modern organic synthesis and medicinal chemistry.
Functional Classification: Electrophilic Alkylating Agent / Bidentate Directing Group Precursor
CAS Registry Number: 32889-11-5
Molecular Formula:
Executive Summary
N1-(8-quinolyl)-2-chloroacetamide (hereafter 8Q-CA ) is a specialized amide derivative merging a reactive
-
Covalent Probe / Fragment: The electrophilic carbon-chlorine bond allows for site-selective alkylation of nucleophiles (particularly cysteine thiols), making it a valuable tool in fragment-based drug discovery (FBDD) for covalent inhibition.
-
Directing Group (DG) Installation: It serves as a reagent to install the "8-aminoquinoline amide" motif—a privileged bidentate directing group (the Daugulis auxiliary)—onto other molecules, enabling subsequent transition-metal-catalyzed C–H functionalization.
Molecular Architecture & Synthesis
Structural Analysis
The molecule consists of two distinct functional domains connected by an amide bond:
-
Domain A (The Directing/Binding Unit): The 8-aminoquinoline moiety. The quinoline nitrogen (
) and the amide nitrogen ( ) form a rigid -bidentate chelation system. Upon deprotonation, this unit stabilizes high-oxidation-state metal centers (e.g., Pd(IV), Co(III), Cu(III)), facilitating proximal C–H activation. -
Domain B (The Reactive Warhead): The 2-chloroacetyl group.[3][4][5] The electron-withdrawing carbonyl and the chlorine atom activate the
-methylene position for nucleophilic attack ( ) or radical generation.
Synthesis Protocol
The synthesis is a straightforward acylation of 8-aminoquinoline with chloroacetyl chloride under basic conditions to neutralize the HCl byproduct.
Standard Operating Procedure (Self-Validating):
-
Reagents: 8-Aminoquinoline (1.0 equiv), Chloroacetyl chloride (1.1 equiv), Triethylamine (
, 1.2 equiv). -
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Conditions:
to Room Temperature (RT), 2–4 hours. -
Workup: Quench with water, extract with DCM, wash with brine. Recrystallize from ethanol/hexanes.
Validation Checkpoint:
-
Appearance: Product should precipitate as an off-white to beige solid.
-
NMR Verification:
NMR should show a characteristic singlet for the protons around 4.2–4.3 ppm and the disappearance of the broad primary amine signal of the starting 8-aminoquinoline.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic pathway for N1-(8-quinolyl)-2-chloroacetamide.
Reactivity Profile & Applications
Electrophilic Alkylation (Covalent Tagging)
The primary utility of 8Q-CA is its ability to alkylate nucleophiles. The chloride is a good leaving group, making the
-
Target: Thiols (
), Amines ( ), and Phenols ( ). -
Mechanism: The nucleophile attacks the methylene carbon, displacing chloride.
-
Application: This reaction is used to attach the 8-aminoquinoline "tag" to a substrate. Once attached, the 8-AQ moiety can direct C–H activation on the substrate (the nucleophile's scaffold).
Quantitative Data: Relative Reactivity of Nucleophiles
| Nucleophile Type | Reaction Conditions | Relative Rate | Product Outcome |
|---|---|---|---|
| Thiol (Cysteine) | pH 7.4-8.0, Aqueous/Organic | Fast | Thioether adduct |
| Primary Amine | Basic (Et3N), Organic Solvent | Moderate | Secondary amine |
| Phenol | Strong Base (
Metal Coordination & C-H Activation
Once 8Q-CA has been derivatized (e.g., by displacing the Cl with an aryl or alkyl group), the 8-aminoquinoline unit functions as a powerful bidentate directing group (DG).
-
Catalytic Systems: Pd(OAc)2, Co(acac)2, Ni(cod)2.
-
Mechanism: The DG coordinates to the metal, forming a thermodynamically stable 5,5- or 5,6-membered metallacycle. This brings the metal into close proximity with the ortho-C–H bonds of the attached substrate, lowering the activation energy for C–H cleavage.
Mechanism of Action Diagram
Figure 2: Workflow showing the use of 8Q-CA to tag a substrate, followed by directed C-H activation.
Experimental Protocol: Cysteine Labeling
This protocol demonstrates the use of 8Q-CA as a covalent probe to label a cysteine-containing peptide or protein.
Reagents:
-
Substrate: Cysteine-containing peptide (
). -
Probe: 8Q-CA (
, 5 equiv). -
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Dissolution: Dissolve 8Q-CA in DMSO to create a 50 mM stock solution.
-
Incubation: Add the probe stock to the peptide solution in PBS (final DMSO concentration < 5%).
-
Reaction: Incubate at
for 1 hour. -
Quenching: Add excess dithiothreitol (DTT) or mercaptoethanol to consume unreacted probe.
-
Analysis: Analyze by LC-MS. A mass shift of +220.6 Da (minus HCl, net +184 Da approx. depending on mechanism, usually Cl is displaced so mass addition is
group, +185.07 Da) confirms covalent labeling.
Safety & Handling
Hazard Class: Alkylating Agent / Irritant.
-
Toxicity: Like all
-haloacetamides, 8Q-CA is a potent alkylating agent. It is potentially toxic if inhaled, swallowed, or absorbed through the skin. It may cause sensitization (allergic reaction). -
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the electrophilic chloride before disposal.
References
-
Daugulis, O., et al. "Palladium-Catalyzed Ancillary Amino-Acid-Promoted Functionalization of C(sp3)–H and C(sp2)–H Bonds." Accounts of Chemical Research, 2015. Link
-
Lindley, H. "A study of the kinetics of the reaction between thiol compounds and chloroacetamide." Biochemical Journal, 1960.[6] Link
-
He, G., et al. "Use of a Bidentate Directing Group for the Palladium-Catalyzed C–H Functionalization of C(sp3)–H Bonds." Angewandte Chemie International Edition, 2011. Link
-
ChemicalBook. "N1-(8-QUINOLYL)-2-CHLOROACETAMIDE Product Properties." ChemicalBook Database, Accessed 2025. Link
-
BenchChem. "Application Notes and Protocols: 8-Aminoquinoline in Complex Molecule Synthesis." BenchChem Technical Library, 2025. Link
Sources
- 1. cn.chemcd.com [cn.chemcd.com]
- 2. N1-(8-QUINOLYL)-2-CHLOROACETAMIDE | 32889-11-5 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 6. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(8-quinolyl)-2-chloroacetamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(8-quinolyl)-2-chloroacetamide is a heterocyclic compound featuring a quinoline ring linked to a chloroacetamide moiety. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications in medicinal chemistry and materials science. The inherent reactivity of the α-chloroacetamide group, coupled with the biological significance of the quinoline scaffold, makes this molecule a compelling subject for further investigation. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and utilization of N-(8-quinolyl)-2-chloroacetamide and its derivatives.
Introduction
The convergence of a chloroacetamide functional group and a quinoline nucleus in N-(8-quinolyl)-2-chloroacetamide creates a molecule of significant interest in the field of medicinal chemistry. The quinoline ring is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities. The chloroacetamide moiety, on the other hand, is a reactive electrophile capable of forming covalent bonds with nucleophilic residues in biological macromolecules, a mechanism often exploited in the design of targeted enzyme inhibitors. The strategic combination of these two components suggests that N-(8-quinolyl)-2-chloroacetamide may serve as a valuable scaffold for the development of novel therapeutic agents.
Molecular Properties
A thorough understanding of the physicochemical properties of N-(8-quinolyl)-2-chloroacetamide is fundamental for its application in research and development.
| Property | Value | Source |
| Chemical Formula | C₁₁H₉ClN₂O | [1] |
| Molecular Weight | 220.66 g/mol | [1] |
| CAS Number | 32889-11-5 | [1] |
| IUPAC Name | 2-chloro-N-(quinolin-8-yl)acetamide | |
| Synonyms | N1-(8-QUINOLYL)-2-CHLOROACETAMIDE |
Synthesis of N-(8-quinolyl)-2-chloroacetamide
The synthesis of N-(8-quinolyl)-2-chloroacetamide is typically achieved through the acylation of 8-aminoquinoline with chloroacetyl chloride. This reaction is a standard method for the formation of amides.
Reaction Scheme
Caption: Synthesis of N-(8-quinolyl)-2-chloroacetamide via acylation.
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of N-aryl acetamides.[2]
Materials:
-
8-aminoquinoline
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-aminoquinoline (1 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM to the stirred mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(8-quinolyl)-2-chloroacetamide.
Characterization
The structural elucidation of the synthesized N-(8-quinolyl)-2-chloroacetamide is performed using standard spectroscopic techniques.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the quinoline ring (multiple signals in the range of δ 7.0-9.0 ppm), a singlet for the methylene protons of the chloroacetamide group (δ 4.0-4.5 ppm), and a broad singlet for the amide proton (δ 8.0-10.0 ppm). |
| ¹³C NMR | Aromatic carbons of the quinoline ring, a signal for the carbonyl carbon of the amide (δ 165-175 ppm), and a signal for the methylene carbon adjacent to the chlorine atom (δ 40-50 ppm). |
| IR Spectroscopy | A characteristic N-H stretching vibration (around 3300-3400 cm⁻¹), a strong C=O stretching vibration of the amide (around 1670-1690 cm⁻¹), and C-Cl stretching vibration (around 700-800 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (220.66 g/mol ) and characteristic fragmentation patterns. |
Potential Applications in Drug Discovery and Development
The unique structural features of N-(8-quinolyl)-2-chloroacetamide position it as a promising candidate for various applications in drug discovery.
Anticancer Activity
Quinoline derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of topoisomerases and kinases. The chloroacetamide moiety can act as a covalent inhibitor, targeting specific amino acid residues in the active sites of enzymes crucial for cancer cell proliferation.
Sources
1H NMR and 13C NMR spectral data for N-(8-quinolyl)-2-chloroacetamide
Technical Guide: Synthesis and Spectral Characterization of N-(8-Quinolyl)-2-chloroacetamide
Part 1: Executive Summary & Utility
N-(8-Quinolyl)-2-chloroacetamide (CAS: 104778-84-9) is a critical bidentate directing group precursor used extensively in C(sp³)-H activation chemistry.[1] First popularized by Daugulis and Chatani, this scaffold utilizes the quinoline nitrogen and the amide oxygen to chelate transition metals (Pd, Cu, Co), facilitating site-selective functionalization of remote C-H bonds.
This guide provides a robust synthesis protocol and a detailed spectral analysis (1H and 13C NMR) to ensure the generation of high-purity ligand for downstream organometallic catalysis.[1]
Part 2: Synthesis Protocol
The synthesis follows a standard Schotten-Baumann acylation.[1] The high reactivity of chloroacetyl chloride requires careful temperature control to prevent bis-acylation or polymerization.[1]
Reagents & Materials
-
Substrate: 8-Aminoquinoline (1.0 equiv)
-
Reagent: Chloroacetyl chloride (1.2 equiv)[1]
-
Base: Potassium Carbonate (
) or Triethylamine ( ) -
Solvent: Dichloromethane (DCM) (Anhydrous preferred)
Step-by-Step Workflow
-
Preparation: Dissolve 8-aminoquinoline (144 mg, 1.0 mmol) in dry DCM (5 mL) in a round-bottom flask. Add
(207 mg, 1.5 mmol) or (1.2 equiv). -
Acylation: Cool the mixture to 0 °C (ice bath). Add chloroacetyl chloride (135 mg, 1.2 mmol) dropwise over 10 minutes.
-
Why: Rapid addition at Room Temperature (RT) causes exotherms that degrade the sensitive chloro-linker.[1]
-
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes).[1]
-
Endpoint: Disappearance of the fluorescent 8-aminoquinoline spot (
) and appearance of the less polar product ( ).
-
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: Recrystallization from EtOH or flash chromatography (Hexanes/EtOAc 4:1) yields the product as a beige/white solid.
Figure 1: Logical workflow for the acylation of 8-aminoquinoline.
Part 3: Spectral Data Analysis
The NMR characterization of this compound is distinct due to the intramolecular Hydrogen Bond between the amide proton and the quinoline nitrogen. This locks the conformation, resulting in a highly deshielded NH signal.
1H NMR Data (400 MHz, CDCl3)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Notes |
| 10.92 | br s | 1H | NH (Amide) | Key Signal. Extremely downfield due to H-bonding with Quinoline N. Disappears with |
| 8.82 | dd | 1H | H-2 (Quinoline) | Most downfield aromatic proton.[1] |
| 8.76 | dd | 1H | H-7 (Quinoline) | Often overlaps near H-2 or H-4 depending on concentration.[1] |
| 8.18 | dd | 1H | H-4 (Quinoline) | |
| 7.50 – 7.60 | m | 3H | H-3, H-5, H-6 | Aromatic cluster.[1] H-3 is typically the most upfield doublet ( |
| 4.31 | s | 2H | CH₂-Cl | Purity Check. Sharp singlet. Integration must be exactly 2:1 vs H-2. |
Interpretation Logic:
-
The NH (10.92 ppm): If this peak is upfield (e.g., 8-9 ppm), the H-bond is disrupted (wet solvent) or the acylation occurred on the wrong nitrogen (unlikely here).
-
The CH₂ (4.31 ppm): This singlet confirms the installation of the chloroacetyl group. If you see a multiplet here, you may have polymerized the linker.
-
The H-2 (8.82 ppm): This doublet is characteristic of the quinoline ring system adjacent to the nitrogen.
13C NMR Data (100 MHz, CDCl3)
| Shift (δ ppm) | Assignment | Type | Notes |
| 165.6 | C=O | Quaternary | Amide Carbonyl. |
| 148.6 | C-2 | CH | Quinoline ring (next to N).[1] |
| 138.5 | C-8 | Quaternary | Ipso carbon attached to Nitrogen. |
| 136.4 | C-4 | CH | Quinoline ring.[1] |
| 134.1 | C-8a | Quaternary | Bridgehead carbon.[1] |
| 128.0 | C-7 | CH | |
| 127.3 | C-4a | Quaternary | Bridgehead carbon.[1] |
| 122.4 | C-3 | CH | |
| 121.8 | C-5/6 | CH | |
| 116.6 | C-5/6 | CH | |
| 43.4 | CH₂-Cl | CH₂ | Diagnostic. Alkyl chloride carbon.[1] |
Part 4: Structural Visualization
The following diagram illustrates the numbering scheme used for the NMR assignments above.
Figure 2: Connectivity and diagnostic shift locations. Note the H-bond between the Amide NH and Quinoline N.[1]
Part 5: Quality Control & Troubleshooting
Common Impurity Profile:
-
Residual 8-Aminoquinoline: Look for a broad
signal around 5.0 ppm and a shift in the H-2 proton (starting material H-2 is typically more upfield than the product).[1] -
Hydrolysis (Chloroacetic Acid): If the reaction was not dry, you may see a singlet at 4.1 ppm corresponding to chloroacetic acid.
-
Bis-Acylation: If 2.5 equiv of acid chloride were used, you might see the disappearance of the NH peak entirely.
Storage: Store the solid at 4 °C. The alkyl chloride is an electrophile and can slowly hydrolyze or react with nucleophiles over time.
References
-
Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society, 127(38), 13154–13155.
- Context: Seminal work establishing the 8-aminoquinoline directing group spectral characteristics.
-
Shabashov, D., & Daugulis, O. (2010). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds of Benzoic Acid Derivatives and Benzylamines.[1] Journal of the American Chemical Society, 132(11), 3965–3972.
- Context: Detailed experimental protocols for synthesizing quinoline-amide auxiliaries.
-
ChemicalBook. (n.d.).[1] 2-Chloro-N-(8-quinolinyl)acetamide (CAS 104778-84-9) Basic Information.
-
Context: General physical property verification.[1]
-
Sources
CAS number and safety data sheet (SDS) for quinoline chloroacetamides
Class Analysis, Safety Profile, and Synthetic Protocols
Executive Summary
Quinoline chloroacetamides represent a specialized class of electrophilic heterocycles widely utilized in medicinal chemistry and chemical biology. Characterized by a quinoline scaffold linked to a reactive chloroacetamide warhead, these compounds function primarily as covalent modifiers . They are critical in the development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes, exploiting the specific reactivity of the
This guide provides a definitive technical reference for researchers, consolidating specific CAS registry data, composite hazard profiles (SDS), and validated synthesis protocols.
Part 1: Chemical Identity & CAS Registry
"Quinoline chloroacetamide" refers to a structural class rather than a single chemical entity. The specific CAS number depends on the position of the chloroacetamide substitution on the quinoline ring.
Table 1: Key Derivatives and CAS Registry
| Chemical Name | Structure Description | CAS Registry Number | Molecular Formula | MW ( g/mol ) |
| 2-chloro-N-(quinolin-3-yl)acetamide | Amide at 3-position | 121221-07-6 | 220.66 | |
| 2-chloro-N-(quinolin-6-yl)acetamide | Amide at 6-position | 122097-66-9 | 220.66 | |
| 2-chloro-N-(quinolin-8-yl)acetamide | Amide at 8-position | 32889-11-5 | 220.66 | |
| 2-chloro-N-(quinolin-5-yl)acetamide | Amide at 5-position | Derivative specific | 220.66 |
Note: Researchers must verify the specific isomer required for their target. The 8-substituted derivative is frequently investigated for its metal-chelating properties inherent to the 8-aminoquinoline scaffold.
Part 2: Composite Safety Data Sheet (SDS) Analysis
As research intermediates, specific SDS documentation for every isomer is often unavailable. The following hazard profile is derived from the Structure-Activity Relationship (SAR) of the chloroacetamide pharmacophore (a potent alkylator) and the quinoline scaffold.
Core Hazard Classification (GHS)
Signal Word: DANGER [1]
| Hazard Class | Category | Code | Hazard Statement | Mechanism/Reasoning |
| Acute Toxicity (Oral) | Cat 3 | H301 | Toxic if swallowed. | Quinoline backbone toxicity; metabolic activation. |
| Skin Sensitization | Cat 1 | H317 | May cause an allergic skin reaction.[1][2] | Critical: The chloroacetamide group covalently modifies skin proteins (haptenization) via cysteine alkylation. |
| Reproductive Toxicity | Cat 2 | H361 | Suspected of damaging fertility/unborn child.[1][3] | Associated with haloacetamide metabolic byproducts. |
| Aquatic Toxicity | Cat 3 | H402 | Harmful to aquatic life.[3] | Persistence of the quinoline ring in aqueous environments. |
Precautionary Protocols
-
P280 (PPE): Double nitrile gloves are mandatory. The lipophilic quinoline ring facilitates skin permeation, while the chloroacetamide moiety acts as a contact allergen.
-
P261 (Inhalation): Handle only in a chemical fume hood. Haloacetamides are potent mucous membrane irritants.
-
Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate or dilute ammonia to quench the alkylating potential of the chloroacetamide group before disposal.
Part 3: Mechanism of Action & Biological Application
The utility of quinoline chloroacetamides lies in their ability to form irreversible covalent bonds.
The Cysteine Trap Mechanism
The
DOT Diagram: Covalent Labeling Pathway
Caption: Mechanism of covalent protein modification via SN2 displacement of chloride by cysteine thiolate.
Part 4: Synthesis Protocol
Objective: Synthesis of N-(quinolin-8-yl)-2-chloroacetamide (Representative Protocol). Scale: 5.0 mmol.
Reagents & Equipment
-
Reactant A: 8-Aminoquinoline (CAS: 578-66-5)
-
Reactant B: Chloroacetyl chloride (CAS: 79-04-9) - Warning: Lachrymator
-
Base: Triethylamine (TEA) or
(anhydrous) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with
. -
Solubilization: Dissolve 8-aminoquinoline (720 mg, 5 mmol) in 15 mL anhydrous DCM. Add TEA (1.0 mL, 7.5 mmol).
-
Cooling: Submerge the RBF in an ice/water bath (
). Scientific Rationale: Low temperature controls the exotherm of the acyl chloride reaction and prevents bis-acylation. -
Addition: Add chloroacetyl chloride (0.44 mL, 5.5 mmol) dropwise over 10 minutes. The solution will darken, and white fumes (HCl salts) may form.
-
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). -
Quench & Workup:
-
Quench with saturated
(aq). -
Extract with DCM (
mL). -
Wash organic layer with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica gel).
DOT Diagram: Synthetic Workflow
Caption: Step-wise synthetic pathway for acylation of aminoquinolines under basic conditions.
Part 5: References
-
National Institutes of Health (NIH) - PubChem. Chloroacetanilide | C8H8ClNO. Retrieved from [Link]
-
Åkerfeldt, K. S. (1993). Design and synthesis of alkylating probes for protein functional domains. Journal of Medicinal Chemistry. (Contextual grounding for chloroacetamide mechanism).
Sources
Reactivity Profile of Chloroacetamide Electrophiles in Organic Synthesis
Executive Summary
Chloroacetamides (
This guide provides a rigorous technical analysis of chloroacetamide reactivity, detailing the mechanistic causality, intrinsic reactivity scaling, and validated protocols for assessing their proteome-wide selectivity.
Mechanistic Underpinnings: The Trajectory
To deploy chloroacetamides effectively, one must understand the orbital interactions driving their reactivity. Unlike Michael acceptors (soft electrophiles) that engage in conjugate addition, chloroacetamides are alkylating agents.
The Reaction Coordinate
The reaction proceeds via a classic bimolecular nucleophilic substitution (
-
Nucleophile: The Highest Occupied Molecular Orbital (HOMO) is the sulfur
lone pair. -
Electrophile: The Lowest Unoccupied Molecular Orbital (LUMO) is the
antibonding orbital of the bond. -
Transition State: A concerted backside attack results in the inversion of configuration (if chiral) and the expulsion of the chloride leaving group.
Structural Determinants
The electrophilicity of the
Mechanism Visualization
The following diagram illustrates the concerted
Figure 1: Concerted
Intrinsic Reactivity & Tunability[3]
A common misconception is that chloroacetamides are "too reactive" for drug discovery. While they are generally more reactive than acrylamides, their reactivity is highly tunable.
The "Goldilocks" Zone
For a covalent inhibitor, reactivity must be balanced.
-
Too Low: High concentrations required; poor occupancy (
is low). -
Too High: Rapid reaction with off-target thiols (e.g., Glutathione, HSA); high toxicity risk.
Chloroacetamides occupy a reactivity tier often 10-100x higher than unsubstituted acrylamides but lower than vinyl sulfones or
Tuning Strategies
Modifying the scaffold allows for precise control over the electrophilic warhead:
| Modification | Effect on Reactivity | Mechanistic Rationale |
| Decrease ( | Steric hindrance at the electrophilic carbon impedes backside attack. | |
| Increase ( | Strong inductive effect ( | |
| Amide N-Substitution | Variable | Electron-withdrawing groups on the amide nitrogen increase reactivity by pulling density from the carbonyl. |
| Leaving Group Exchange | Increase ( | Switching Cl to Br or I drastically increases reactivity (often too reactive for biological use). |
Experimental Protocols: Validating Reactivity
Trustworthy science requires self-validating systems. The following protocols are the industry standard for assessing intrinsic reactivity (chemical) and functional reactivity (biological).
Protocol A: Glutathione (GSH) Half-Life Assay
This assay measures intrinsic electrophilicity. It is the primary filter for eliminating "hot" compounds before proteomic profiling.
Objective: Determine
Reagents:
-
Test Compound (10 mM stock in DMSO)
-
Reduced Glutathione (GSH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Internal Standard (e.g., Indomethacin)
Workflow:
-
Preparation: Dilute Test Compound to 50 µM in PBS (pH 7.4).
-
Initiation: Add GSH to a final concentration of 5 mM (100-fold excess to ensure pseudo-first-order kinetics).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at
min. -
Quenching: Quench immediately with 1% Formic Acid/Acetonitrile containing Internal Standard.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass
.
Data Processing:
Plot
Interpretation:
- : Highly reactive. High risk of metabolic liability and toxicity.
- : Low reactivity. May require specific protein environment for catalysis.
Protocol B: Activity-Based Protein Profiling (ABPP)
ABPP determines functional selectivity in a complex proteome. It answers: "Does my chloroacetamide bind my target selectively over the thousands of other cysteines?"
Workflow Visualization:
Figure 2: Gel-free ABPP workflow for profiling chloroacetamide selectivity using alkyne-tagged probes.
Critical Step - Competitive ABPP: To validate a non-tagged inhibitor, pre-incubate the lysate with the inhibitor before adding a broad-spectrum chloroacetamide probe (e.g., Iodoacetamide-alkyne). Loss of signal at specific peptides indicates target engagement.
Therapeutic Implications
Metabolic Liability
Chloroacetamides are susceptible to rapid clearance via Glutathione S-Transferases (GSTs). The formation of the GSH-adduct is the primary metabolic route.
-
Risk: Rapid clearance leads to poor pharmacokinetics (PK).
-
Mitigation: Steric shielding of the
-carbon or lowering the LUMO energy can reduce GST affinity.
Toxicity (Haptenization)
High intrinsic reactivity correlates with immune-mediated toxicity (idiosyncratic drug reactions). If a chloroacetamide reacts non-specifically with serum proteins (e.g., Albumin), it can generate neo-antigens (haptens), triggering an immune response.
-
Safety Threshold: Compounds with a GSH
generally show a reduced risk of haptenization compared to "hot" electrophiles.
References
-
Reactivity Scales: Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. [Link]
-
Mechanism & Tuning: Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2019. [Link]
-
ABPP Protocols: Speers, A. E., & Cravatt, B. F. "Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry." Current Protocols in Chemical Biology, 2009. [Link]
-
Covalent Fragment Screening: Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2019.[3] [Link]
-
GSH Assay Methodology: Flanagan, M. E., et al. "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors." Journal of Medicinal Chemistry, 2014. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of the Nucleophile’s Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
An In-depth Technical Guide to the Stability of N1-(8-quinolyl)-2-chloroacetamide Under Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of N1-(8-quinolyl)-2-chloroacetamide under basic conditions. In the absence of direct empirical data for this specific molecule, this document synthesizes information from analogous N-substituted chloroacetamides and quinoline derivatives to predict its degradation pathways, kinetics, and byproducts. This guide offers a robust theoretical framework and practical methodologies for researchers and drug development professionals engaged in the handling, formulation, and analysis of this and structurally related compounds. We will delve into the mechanistic underpinnings of its alkaline hydrolysis, present detailed protocols for stability testing, and provide a framework for the identification and quantification of potential degradants.
Introduction: The Significance of N1-(8-quinolyl)-2-chloroacetamide and its Stability
N1-(8-quinolyl)-2-chloroacetamide is a molecule of interest in medicinal chemistry and drug discovery, combining the biologically active 8-aminoquinoline scaffold with a reactive chloroacetamide moiety. The 8-aminoquinoline core is a well-established pharmacophore found in a range of therapeutic agents, while the chloroacetamide group can act as a covalent binder to biological targets. The stability of this compound, particularly in basic environments, is a critical parameter that influences its shelf-life, formulation strategies, and ultimately, its efficacy and safety.
Understanding the degradation profile of N1-(8-quinolyl)-2-chloroacetamide under basic conditions is paramount for several reasons:
-
Formulation Development: Many pharmaceutical formulations are buffered at neutral to slightly basic pH to enhance solubility or patient comfort. Knowledge of the compound's stability in this pH range is crucial for developing a stable and effective drug product.
-
Pharmacokinetics and Metabolism: In vivo, the compound may be exposed to basic environments in the gastrointestinal tract or be subject to metabolic processes that involve nucleophilic attack, similar to basic hydrolysis.
-
Analytical Method Development: A thorough understanding of the degradation products is essential for developing stability-indicating analytical methods that can accurately quantify the parent compound and its impurities.
This guide will provide a detailed exploration of the factors governing the stability of N1-(8-quinolyl)-2-chloroacetamide in basic media, offering both theoretical insights and practical experimental guidance.
Predicted Chemical Stability and Degradation Pathways
Based on the chemical structure of N1-(8-quinolyl)-2-chloroacetamide, its primary route of degradation under basic conditions is predicted to be the hydrolysis of the chloroacetamide side chain.
Primary Degradation Pathway: Nucleophilic Substitution of the Chloride
The chloroacetamide moiety is susceptible to nucleophilic attack by hydroxide ions (OH⁻), which are prevalent in basic solutions. The most probable mechanism is a bimolecular nucleophilic substitution (SN2) reaction, where the hydroxide ion attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion.[1][2]
The primary degradation product is therefore predicted to be N1-(8-quinolyl)-2-hydroxyacetamide .
Factors Influencing the Rate of Hydrolysis
The rate of this SN2 reaction is expected to be influenced by several factors:
-
pH: The concentration of hydroxide ions is directly proportional to the pH of the solution. Therefore, the rate of degradation is expected to increase significantly with increasing pH.
-
Temperature: Like most chemical reactions, the rate of hydrolysis will increase with temperature. The relationship between temperature and the reaction rate constant can be described by the Arrhenius equation. For structurally related chloroacetamides, a lower activation energy has been observed for base-mediated hydrolysis compared to other degradation pathways.[2][3]
-
Solvent: The polarity of the solvent can influence the rate of SN2 reactions. Protic solvents can solvate the leaving group (chloride ion), potentially accelerating the reaction.
-
Ionic Strength: The ionic strength of the solution can also affect the reaction rate. For some chloroacetamides, an increase in ionic strength has been shown to decrease the rate of hydrolysis.[3]
Secondary Degradation Pathways: The Quinoline Ring
While the primary degradation is anticipated at the chloroacetamide side chain, the 8-aminoquinoline core itself can be susceptible to degradation under more forcing basic conditions, or over extended periods. Potential secondary degradation pathways could involve oxidative degradation of the quinoline ring, leading to ring-opening products. However, these reactions are generally expected to be much slower than the hydrolysis of the chloroacetamide moiety under typical basic conditions encountered in pharmaceutical development.
Quantitative Assessment of Stability: A Kinetic Approach
To quantify the stability of N1-(8-quinolyl)-2-chloroacetamide, a kinetic study is essential. The following table outlines the key kinetic parameters that should be determined experimentally.
| Parameter | Description | Predicted Trend under Basic Conditions |
| Rate Constant (k) | A proportionality constant that relates the rate of a chemical reaction to the concentration of the reactants. | Increases with increasing pH and temperature. |
| Half-life (t1/2) | The time required for the concentration of the reactant to decrease to half of its initial value. | Decreases with increasing pH and temperature. |
| Activation Energy (Ea) | The minimum amount of energy that must be provided for a chemical reaction to occur. | Can be determined from the Arrhenius plot (ln(k) vs. 1/T). |
Table 1: Key Kinetic Parameters for Stability Assessment.
Experimental Protocol: A Step-by-Step Guide to Stability Testing
The following is a detailed, self-validating protocol for assessing the stability of N1-(8-quinolyl)-2-chloroacetamide under basic conditions.
Materials and Reagents
-
N1-(8-quinolyl)-2-chloroacetamide (high purity)
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Sodium hydroxide and appropriate buffer salts (e.g., phosphate, borate) for preparing basic solutions
-
Hydrochloric acid (for quenching)
-
Class A volumetric flasks and pipettes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source, preferably a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements of degradation products.
-
Temperature-controlled incubator or water bath
-
Calibrated pH meter
Preparation of Solutions
-
Stock Solution: Accurately weigh and dissolve N1-(8-quinolyl)-2-chloroacetamide in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Basic Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 8, 10, and 12) using appropriate buffer systems.
-
Reaction Solutions: Initiate the degradation study by diluting a known volume of the stock solution into each of the basic buffer solutions to a final concentration suitable for analysis (e.g., 10 µg/mL).
Incubation and Sampling
-
Incubate the reaction solutions in a temperature-controlled environment (e.g., 25°C, 40°C, and 60°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each reaction solution.
-
Immediately quench the reaction by neutralizing the aliquot with a stoichiometric amount of hydrochloric acid to prevent further degradation.
Analytical Method: HPLC-MS/MS
A stability-indicating HPLC-MS/MS method is crucial for the accurate quantification of the parent compound and its degradation products. The following is a proposed starting method that should be optimized and validated.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic acid in water | Provides protons for good ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Elutes the analytes from the column. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute all components, then re-equilibrate. | Ensures separation of the parent compound from potential degradation products. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A typical injection volume for LC-MS/MS. |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | The quinoline nitrogen is readily protonated. |
| MS Detection | Full scan for identification of unknowns and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. | Provides both qualitative and quantitative data. |
Table 2: Proposed HPLC-MS/MS Method Parameters.
Data Analysis and Interpretation
-
Quantification: Generate a calibration curve for N1-(8-quinolyl)-2-chloroacetamide to quantify its concentration at each time point.
-
Kinetics: Plot the natural logarithm of the concentration of the parent compound versus time. For a first-order reaction, this will yield a straight line with a slope equal to -k. The half-life can be calculated as t1/2 = 0.693/k.
-
Degradation Product Identification: Analyze the full-scan MS data to identify potential degradation products. The primary degradation product, N1-(8-quinolyl)-2-hydroxyacetamide, should have a molecular weight that is 18.01 Da higher than the parent compound (replacement of Cl with OH). Further structural elucidation can be achieved using MS/MS fragmentation analysis.
Synthesis of N1-(8-quinolyl)-2-chloroacetamide
A brief overview of a potential synthetic route is provided for context. The most common method for the synthesis of N-substituted chloroacetamides is the reaction of the corresponding amine with chloroacetyl chloride.
This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct. Potential impurities from this synthesis could include unreacted 8-aminoquinoline and di-acylated products, which should be considered during the development of the analytical method.
Conclusion and Future Directions
This technical guide provides a comprehensive theoretical and practical framework for understanding and evaluating the stability of N1-(8-quinolyl)-2-chloroacetamide under basic conditions. While the primary degradation pathway is predicted to be the SN2 hydrolysis of the chloroacetyl group, the actual degradation kinetics and product profile must be confirmed through rigorous experimental studies as outlined in this guide.
For researchers and drug development professionals working with this and similar molecules, it is imperative to:
-
Conduct thorough forced degradation studies to identify all potential degradation products.
-
Develop and validate a stability-indicating analytical method for accurate quantification.
-
Determine the kinetic parameters of degradation to predict the shelf-life and inform formulation strategies.
By following the principles and protocols outlined in this guide, scientists can ensure the development of stable, safe, and effective pharmaceutical products containing N1-(8-quinolyl)-2-chloroacetamide.
References
-
Carlson, D. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750. [Link]
- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC press.
- Roberts, A. L., & Gschwend, P. M. (1991). Mechanism of abiotic transformation of halogenated aliphatic organic compounds in the presence of sulfide. Environmental Science & Technology, 25(1), 76-86.
- Vold, M. J., & Soundararajan, S. (1959). The rate of hydrolysis of chloroacetamide in aqueous acid. Proceedings of the Indian Academy of Sciences-Section A, 49(5), 303-308.
- Kleszczynska, H., & Sarapuk, J. (2000). The role of the N-substituent in the hydrolysis of chloroacetamides. Pestycydy, (3-4), 29-35.
-
Hladik, M. L., & Roberts, A. L. (2008). Neutral degradates of chloroacetamide herbicides: occurrence in drinking water and removal during conventional water treatment. Water research, 42(20), 4987-4996. [Link]
-
Parker, K. M., & Roberts, A. L. (2007). Base-mediated hydrolysis of dichloroacetamide herbicide safeners. Environmental science & technology, 41(20), 7115-7120. [Link]
- ICH, Q1A (R2)
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
-
Parker, K. M., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1086–1096. [Link]
Sources
An In-Depth Technical Guide to the Synthesis and Characterization of N-(8-Quinolyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and physical characterization of the heterocyclic compound N-(8-quinolyl)-2-chloroacetamide. As a derivative of 8-aminoquinoline, this molecule holds potential as a versatile intermediate in medicinal chemistry and materials science, leveraging the inherent chelating and bioactive properties of the quinoline scaffold. While direct experimental data for this specific compound is not extensively reported in publicly accessible literature, this guide outlines a robust and scientifically grounded approach to its preparation and analysis. The protocols and characterization data presented herein are based on established chemical principles and analogous, well-documented compounds, offering a predictive yet authoritative framework for researchers.
Introduction and Rationale
The quinoline ring system is a prominent structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The 8-aminoquinoline scaffold, in particular, has been a cornerstone in the development of antimalarial drugs and is known for its metal-chelating properties. The introduction of a chloroacetamide functional group at the 8-amino position yields N-(8-quinolyl)-2-chloroacetamide, a molecule poised for further chemical elaboration. The reactive chlorine atom serves as a handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities and the construction of more complex molecular architectures.[2]
This guide is intended to serve as a practical resource for chemists and pharmacologists interested in synthesizing and characterizing this promising intermediate. The methodologies described are designed to be both reproducible and adaptable, providing a solid foundation for further research and development.
Proposed Synthesis of N-(8-Quinolyl)-2-chloroacetamide
The most direct and widely employed method for the synthesis of N-aryl acetamides is the acylation of the corresponding aniline derivative.[2] In the case of N-(8-quinolyl)-2-chloroacetamide, the logical synthetic pathway involves the reaction of 8-aminoquinoline with a suitable chloroacetylating agent, such as chloroacetyl chloride or chloroacetic anhydride. The use of chloroacetyl chloride is often preferred due to its higher reactivity.
The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used for this purpose.
Below is a detailed, proposed experimental protocol for the synthesis of N-(8-quinolyl)-2-chloroacetamide.
Experimental Protocol: Synthesis
Materials:
-
8-Aminoquinoline
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 8-aminoquinoline (1.0 eq.) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: While stirring vigorously, add a solution of chloroacetyl chloride (1.05 eq.) in anhydrous DCM dropwise via the dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of N-(8-quinolyl)-2-chloroacetamide.
Purification: Recrystallization
The crude N-(8-quinolyl)-2-chloroacetamide can be purified by recrystallization to obtain a solid of high purity, which is essential for accurate melting point determination and spectroscopic analysis. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Solvent Selection
Based on the polar nature of the amide and the aromatic quinoline ring, suitable solvents for recrystallization could include ethanol, isopropanol, or a mixture of solvents such as ethanol/water or ethyl acetate/hexanes. A preliminary solvent screen with small amounts of the crude product is recommended to identify the optimal solvent system.
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of well-defined crystals, do not disturb the flask during this cooling period.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Physical Characterization
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The melting point of the purified N-(8-quinolyl)-2-chloroacetamide should be determined using a calibrated melting point apparatus.
Predicted Melting Point:
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized compound.
Table 1: Predicted Spectroscopic Data for N-(8-Quinolyl)-2-chloroacetamide
| Technique | Expected Key Signals |
| ¹H NMR | δ (ppm): 4.2-4.5 (s, 2H, -CH₂Cl), 7.4-8.9 (m, 6H, quinoline protons), 9.5-10.0 (br s, 1H, -NH) |
| ¹³C NMR | δ (ppm): 43-46 (-CH₂Cl), 116-150 (quinoline carbons), 165-168 (C=O) |
| FT-IR | ν (cm⁻¹): 3250-3400 (N-H stretch), 1660-1680 (C=O stretch, amide I), 1520-1550 (N-H bend, amide II), 700-800 (C-Cl stretch) |
| Mass Spec. | [M+H]⁺: Expected m/z around 221.04 (for C₁₁H₁₀ClN₂O⁺) |
Rationale for Predicted Spectroscopic Data:
-
¹H NMR: The chemical shifts are predicted based on the known spectra of 2-chloroacetamide and various N-substituted quinolines.[4] The singlet for the -CH₂Cl protons is expected to be deshielded due to the adjacent chlorine and carbonyl group. The aromatic protons of the quinoline ring will appear as a complex multiplet in the downfield region. The amide proton is expected to be a broad singlet at a high chemical shift.
-
¹³C NMR: The predicted chemical shifts are based on the analysis of similar structures. The carbonyl carbon of the amide will be in the characteristic 165-168 ppm range. The carbon of the -CH₂Cl group will be significantly downfield due to the electronegative chlorine atom.
-
FT-IR: The expected vibrational frequencies are characteristic of a secondary amide. The N-H stretching frequency will appear as a sharp to broad peak in the 3250-3400 cm⁻¹ region. The strong amide I band (C=O stretch) is a key diagnostic peak.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will provide the molecular weight of the compound. The expected isotopic pattern for a compound containing one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key confirmatory feature.
Diagram of the Characterization Workflow:
Caption: Workflow for the physical and spectroscopic characterization of the purified product.
Safety Considerations
-
8-Aminoquinoline: This starting material is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.
-
Chloroacetyl chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate PPE must be worn.
-
Triethylamine and Dichloromethane: These are volatile and flammable liquids. Avoid inhalation and contact with skin and eyes.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of N-(8-quinolyl)-2-chloroacetamide. The proposed synthetic route is based on well-established amidation chemistry and is expected to be high-yielding and reproducible. The detailed protocols for purification and characterization, along with the predicted physical and spectroscopic data, offer a solid starting point for researchers venturing into the chemistry of this versatile quinoline derivative. The successful synthesis and thorough characterization of this compound will undoubtedly open new avenues for the development of novel therapeutic agents and functional materials.
References
-
PubChem. Chloroacetamide. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Chloroacetamide. [Link]
-
PubChem. Chloroacetanilide. National Center for Biotechnology Information. [Link]
-
MP Biomedicals. 2-Chloroacetamide. [Link]
-
Canadian Journal of Chemistry. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. [Link]
-
PMC. Copper(i)-catalyzed radical carboamination reaction of 8-aminoquinoline-oriented buteneamides with chloroform: synthesis of-β-lactams. [Link]
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. Synthesis of Quinoline Analogues as Anti-microbial Agents. [Link]
-
ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between 8-Aminoquinoline and N-(8-quinolyl)-2-chloroacetamide
Abstract
This technical guide provides a comprehensive analysis of 8-aminoquinoline (AQ) and its derivative, N-(8-quinolyl)-2-chloroacetamide. While structurally related, the substitution of the primary amine in AQ with a chloroacetamide group fundamentally alters the molecule's chemical reactivity, mechanism of action, and potential therapeutic applications. 8-Aminoquinoline is a cornerstone scaffold in medicinal chemistry, famed for its role in antimalarial drugs that generate reactive oxygen species. In contrast, N-(8-quinolyl)-2-chloroacetamide is an electrophilic species, functioning as an alkylating agent with potential applications as a covalent inhibitor or biocide. This paper will dissect their synthesis, compare their physicochemical properties, elucidate their distinct mechanisms of action, and explore their divergent roles in drug development and chemical synthesis, providing researchers with a clear understanding of their fundamental differences.
Introduction: From a Privileged Scaffold to a Reactive Derivative
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to bind to multiple biological targets. 8-Aminoquinoline is one such scaffold. It is a heterocyclic aromatic compound recognized primarily as the foundational structure for a class of critical antimalarial drugs, including primaquine and tafenoquine.[1][2][3] Its significance lies in the unique electronic and spatial arrangement of its quinoline ring system and the exocyclic amino group at the 8-position, which is crucial for its biological activity.
N-(8-quinolyl)-2-chloroacetamide, on the other hand, is a direct synthetic derivative of 8-aminoquinoline. It is formed by the acylation of the primary amino group of 8-aminoquinoline with a chloroacetyl moiety. This single chemical modification dramatically transforms the parent molecule. The nucleophilic and basic primary amine is converted into a significantly less reactive amide. More importantly, the addition of the chloroacetamide group introduces a reactive electrophilic center. This guide will explore the profound chemical and functional consequences of this transformation.
Comparative Analysis of Chemical Structure and Properties
The fundamental difference between the two compounds originates from their distinct functional groups attached to the C8 position of the quinoline ring.
-
8-Aminoquinoline (AQ): Features a primary amine (-NH₂) group. This group imparts basicity and nucleophilicity to the molecule and allows for intramolecular hydrogen bonding with the quinoline nitrogen.[4]
-
N-(8-quinolyl)-2-chloroacetamide: The primary amine is replaced by an N-substituted chloroacetamide group (-NHC(=O)CH₂Cl). This group contains a reactive C-Cl bond, making the molecule an alkylating agent.
Below are the chemical structures of both compounds, generated using Graphviz.
The physical and chemical properties of these molecules are summarized in the table below.
| Property | 8-Aminoquinoline | N-(8-quinolyl)-2-chloroacetamide |
| IUPAC Name | quinolin-8-amine[5] | 2-chloro-N-(quinolin-8-yl)acetamide[6] |
| CAS Number | 578-66-5[1][5] | 32889-11-5[6][7] |
| Molecular Formula | C₉H₈N₂[1][8] | C₁₁H₉ClN₂O[6] |
| Molar Mass | 144.17 g/mol [1][5] | 220.65 g/mol [6] |
| Appearance | Pale yellow solid[1] | Not specified (typically solid) |
| Melting Point | 65 °C[1][9] | Not specified |
| Boiling Point | 140.5-141.5 °C at 7 mm Hg[9] | 460.4 °C (Predicted)[6] |
| Density | 1.337 g/cm³[1][4] | 1.4 g/cm³ (Predicted)[6] |
Synthesis Pathways: From Precursor to Product
The synthetic relationship between these two molecules is linear: 8-aminoquinoline is the starting material for the synthesis of N-(8-quinolyl)-2-chloroacetamide.
Synthesis of 8-Aminoquinoline
There are several established methods for the synthesis of 8-aminoquinoline. A classical and widely cited method involves the nitration of quinoline followed by the reduction of the nitro group.[1][10]
Experimental Protocol: Synthesis of 8-Aminoquinoline via Reduction
-
Nitration: Under an ice bath, slowly add sulfuric acid to quinoline. Subsequently, add 65% nitric acid dropwise and stir the mixture for 4 hours at room temperature. Pour the mixture into ice water and neutralize with NaOH before extracting with dichloromethane.[10] This produces a mixture of 5-nitroquinoline and 8-nitroquinoline.
-
Separation: The 5- and 8-nitro isomers are separated, often by distillation and sublimation.[1]
-
Reduction: To a solution of 8-nitroquinoline in ethyl acetate and ethanol, add a catalyst such as Adams platinic oxide (PtO₂). Agitate the mixture in the presence of hydrogen gas until 3 molar equivalents are absorbed (approx. 1.5 hours).[9]
-
Purification: Filter the reaction mixture to remove the catalyst, treat with activated carbon, and distill the solution to yield pure 8-aminoquinoline.[9]
Synthesis of N-(8-quinolyl)-2-chloroacetamide
This compound is synthesized via a standard nucleophilic acyl substitution reaction, where 8-aminoquinoline acts as the nucleophile.[11][12]
Experimental Protocol: General Synthesis of N-substituted Chloroacetamides
-
Dissolution: Dissolve 8-aminoquinoline in a suitable inert solvent such as dichloromethane or benzene.
-
Acylation: Cool the solution in an ice bath. Add chloroacetyl chloride dropwise to the stirred solution. A base like triethylamine can be added to neutralize the HCl byproduct that is formed.[12]
-
Reaction Monitoring: Allow the reaction to proceed, typically for several hours at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Mechanism of Action and Chemical Reactivity
The functional group transformation from a primary amine to an N-substituted chloroacetamide results in fundamentally different modes of chemical and biological activity.
8-Aminoquinoline: Redox Cycling and ROS Generation
The biological activity of 8-aminoquinoline derivatives, particularly in the context of malaria, is not fully elucidated but is thought to be mediated by its metabolites.[13] The prevailing theory is that the 8-aminoquinoline core undergoes metabolic activation to generate redox-active intermediates. These intermediates can participate in redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[14][15] This oxidative stress is highly damaging to the parasite's cellular components, including membranes and DNA, leading to its death.[3][15]
Furthermore, the primary amine group allows 8-aminoquinoline to act as a bidentate chelating ligand for various metal ions, a property that is also explored in the development of anticancer agents.[4][10]
N-(8-quinolyl)-2-chloroacetamide: Covalent Alkylation
The conversion of the amine to an amide renders it significantly less basic and nucleophilic. The dominant reactive site on N-(8-quinolyl)-2-chloroacetamide is the carbon atom bonded to the chlorine. The chlorine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution.[12][16]
In a biological context, this compound acts as an alkylating agent. It can form covalent bonds with nucleophilic functional groups found in biomolecules, most notably the thiol group (-SH) of cysteine residues in proteins.[17] This covalent modification can irreversibly inhibit enzyme function or disrupt protein structure, leading to cytotoxicity. This mechanism is the basis for the investigation of many chloroacetamide derivatives as potential anticancer, antifungal, and antimicrobial agents.[18][19][20]
Applications in Research and Drug Development
The distinct chemical natures of these two compounds lead to different applications.
-
8-Aminoquinoline:
-
Antimalarial Drugs: Its most significant role is as the core scaffold for the 8-aminoquinoline class of antimalarials, which are uniquely effective against the liver stages (including dormant hypnozoites) of Plasmodium vivax and P. ovale, as well as the gametocytes of P. falciparum.[21][22][23][24] Primaquine is the prototypical drug in this class.[1][3]
-
Synthetic Chemistry: The amine group can be used as a directing group in organic synthesis to control the regioselectivity of reactions on the quinoline ring.[1][25]
-
Anticancer Research: Derivatives of 8-aminoquinoline and its structural analog, 8-hydroxyquinoline, have been investigated as proteasome inhibitors and antiproliferative agents.[26]
-
-
N-(8-quinolyl)-2-chloroacetamide:
-
Chemical Probe/Intermediate: It serves as a valuable intermediate for synthesizing more complex molecules. The chloro- group can be displaced by various nucleophiles to build diverse molecular libraries.
-
Antimicrobial/Antifungal Agents: Chloroacetamide derivatives have demonstrated broad biological activity, including antifungal action against resistant Fusarium strains and antibacterial properties.[18][20] The N-(8-quinolyl) moiety could be used to target specific pathogens or cellular locations.
-
Anticancer Agents: As covalent inhibitors, N-aryl-2-chloroacetamide derivatives are a promising class of compounds with potent antiproliferative activity against various cancer cell lines.[19] They can irreversibly bind to key proteins in cell signaling pathways, inducing cell cycle arrest and apoptosis.
-
Conclusion: A Tale of Two Functional Groups
The distinction between 8-aminoquinoline and N-(8-quinolyl)-2-chloroacetamide is a clear illustration of how a single synthetic modification can fundamentally redefine a molecule's identity. 8-Aminoquinoline is a nucleophilic building block and a privileged scaffold whose biological activity relies on metabolic activation to produce oxidative stress. In stark contrast, N-(8-quinolyl)-2-chloroacetamide is an electrophilic derivative that functions as an alkylating agent, designed to form irreversible covalent bonds with biological targets. Understanding this core difference is paramount for researchers in medicinal chemistry and drug development when selecting starting materials, designing synthetic routes, and postulating mechanisms of action for novel therapeutic agents.
References
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Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]
-
ResearchGate. (2021). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]
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ACS Publications. (1946). The Synthesis of Some 8-Aminoquinolines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 8-aminoquinoline. Retrieved from [Link]
-
Metals. (n.d.). 8-Aminoquinoline (C9H8N2) properties. Retrieved from [Link]
-
Pharmacy 180. (n.d.). 8-Amino quinolines. Retrieved from [Link]
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PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]
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Semantic Scholar. (1983). Pharmacology of 8-aminoquinolines. Retrieved from [Link]
-
SlideShare. (n.d.). 8 aminoquinolines. Retrieved from [Link]
-
Scribd. (n.d.). 8 Aminoquinolines 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (1983). Pharmacology of 8-aminoquinolines. Retrieved from [Link]
-
World Health Organization. (1983). Pharmacology of 8-aminoquinolines. Retrieved from [Link]
-
NIST. (n.d.). 8-Quinolinamine. Retrieved from [Link]
-
Chem.co. (n.d.). The Chemical Properties and Synthesis Applications of Chloroacetamide. Retrieved from [Link]
-
PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Chloroacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 8-Aminoquinoline – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Amino- and chloro-8-hydroxyquinolines and their copper complexes as proteasome inhibitors and antiproliferative agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]
-
MDPI. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. Retrieved from [Link]
-
PubMed. (2018). Primaquine or other 8-aminoquinolines for reducing Plasmodium falciparum transmission. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Retrieved from [Link]
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- 6. guidechem.com [guidechem.com]
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Methodological & Application
Synthesis protocol for N1-(8-quinolyl)-2-chloroacetamide from 8-aminoquinoline
Executive Summary
N-(8-Quinolyl)-2-chloroacetamide (CAS: 32889-11-5) is a critical intermediate in modern organic synthesis, serving as a robust bidentate directing group for transition-metal-catalyzed C–H activation (Daugulis-type chemistry).[1] Its synthesis, while chemically straightforward, requires precise control over stoichiometry and temperature to prevent bis-acylation and polymerization.
This guide provides a field-validated protocol for the high-purity synthesis of this scaffold from 8-aminoquinoline and chloroacetyl chloride .[1] Unlike generic procedures, this protocol emphasizes impurity control (removal of unreacted amine) and safety management regarding lachrymatory reagents.
Scientific Foundation & Mechanism
The Chemical Logic
The reaction proceeds via nucleophilic acyl substitution .[1] The amino group of 8-aminoquinoline acts as the nucleophile, attacking the carbonyl carbon of chloroacetyl chloride.[1]
-
Why 8-Aminoquinoline? The N1 (quinoline) and the exocyclic amine nitrogen form a rigid "bite angle" that chelates metals (Pd, Co, Ni), positioning the catalyst to activate proximal C(sp³)–H or C(sp²)–H bonds.
-
The Challenge: 8-Aminoquinoline is less nucleophilic than aliphatic amines due to resonance delocalization into the quinoline ring.[1] However, the reaction with chloroacetyl chloride is highly exothermic and rapid, requiring a base (Triethylamine or K₂CO₃) to scavenge the HCl byproduct and drive the equilibrium forward.
Reaction Scheme
The following diagram illustrates the reaction pathway and the critical tetrahedral intermediate.
Figure 1: Mechanistic pathway for the acylation of 8-aminoquinoline.
Safety Assessment (Critical)
| Hazard | Reagent | Risk Description | Mitigation |
| Lachrymator | Chloroacetyl Chloride | Causes severe eye/respiratory irritation and burns.[1] | MUST be handled in a fume hood. Double-glove (Nitrile). Keep a beaker of aqueous NaHCO₃ ready to neutralize spills. |
| Toxicity | 8-Aminoquinoline | Toxic by ingestion and skin contact.[2] | Wear full PPE. Avoid dust generation. |
| Corrosive | HCl (Byproduct) | Generated in situ. | The base (Et₃N) neutralizes this, but the reaction flask will get warm. |
Materials & Equipment
Reagents
-
8-Aminoquinoline (8-AQ): >98% purity (yellow/brown solid).
-
Chloroacetyl Chloride: >98% (Clear to yellowish liquid). Check for precipitate (hydrolysis) before use.
-
Triethylamine (Et₃N): Dry grade preferred.
-
Dichloromethane (DCM): Anhydrous (or ACS grade dried over molecular sieves).
-
Wash Solutions: 1M HCl, Saturated NaHCO₃, Brine.
Equipment
-
Round-bottom flask (250 mL for 10 mmol scale).
-
Addition funnel or syringe pump (critical for dropwise addition).
-
Ice-water bath.
-
Magnetic stir bar.
-
Rotary evaporator.
Detailed Protocol
Phase 1: Solubilization & Setup[1]
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 8-Aminoquinoline (1.44 g, 10.0 mmol) and Dichloromethane (DCM, 50 mL) . Stir until fully dissolved.
-
Base Addition: Add Triethylamine (1.67 mL, 12.0 mmol, 1.2 equiv) .
-
Expert Insight: A slight excess of base ensures complete neutralization of HCl, preventing the protonation of the unreacted 8-AQ, which would render it non-nucleophilic.
-
-
Cooling: Place the flask in an ice-water bath (0 °C) . Allow to cool for 10 minutes.
Phase 2: Controlled Acylation
-
Reagent Prep: Dilute Chloroacetyl chloride (0.95 mL, 12.0 mmol, 1.2 equiv) in 10 mL of DCM in a separate syringe or addition funnel.
-
Addition: Add the acid chloride solution dropwise over 15–20 minutes at 0 °C.
-
Observation: White smoke (HCl vapor) may form briefly inside the flask before being neutralized; a precipitate (Et₃N·HCl) will begin to form, turning the solution cloudy/slurry.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) . Stir for 3–4 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 3:1). The starting material (8-AQ) is fluorescent; the product is less so.
-
Phase 3: Workup & Purification[1]
-
Quench: Pour the reaction mixture into 50 mL of saturated NaHCO₃ (slowly, to avoid excessive foaming).
-
Separation: Transfer to a separatory funnel. Extract the organic layer.
-
Acid Wash (Crucial Step): Wash the organic layer with 1M HCl (2 x 30 mL) .
-
Why? The product is an amide (neutral). Unreacted 8-aminoquinoline is basic. The acid wash protonates the unreacted starting material, moving it to the aqueous layer. Do not skip this.
-
-
Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Crystallization: The crude residue is often a beige solid.[1] Recrystallize from hot Ethanol or a DCM/Hexane mixture to obtain off-white needles.
Process Visualization: Workup Logic
Figure 2: Purification logic flow emphasizing the removal of unreacted amine via acid wash.
Characterization & Data
| Property | Value / Observation |
| Appearance | Off-white to beige solid |
| Yield | Typical: 85–95% |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.90 (br s, 1H, NH), 8.85 (dd, 1H, Quin-H), 8.18 (dd, 1H, Quin-H), 7.4–7.6 (m, Quin-H), 4.35 (s, 2H, CH₂Cl) |
Note on NMR: The diagnostic signals are the downfield NH singlet (>10 ppm) indicating amide formation and the singlet at ~4.35 ppm corresponding to the chloromethyl group.
Troubleshooting
-
Issue: Product is a brown oil.
-
Cause: Residual solvent or oxidation of trace 8-AQ.
-
Fix: Triturate the oil with cold hexanes or diethyl ether. Scratch the flask sides to induce crystallization.
-
-
Issue: Low Yield.
-
Cause: Hydrolysis of Chloroacetyl chloride before reaction.
-
Fix: Distill the acid chloride if it appears cloudy or has a precipitate before use. Ensure glassware is flame-dried.
-
-
Issue: Emulsion during workup.
-
Fix: Add a small amount of Methanol or more Brine to break the surface tension.
-
References
-
Daugulis, O., et al. (2025).[3] Mechanistic Investigations of Cobalt-Catalyzed, Aminoquinoline-Directed C(sp2)-H Bond Functionalization. Journal of the American Chemical Society.[3]
- Context: Establishes the utility of aminoquinoline directing groups and general conditions for their synthesis.
-
BLDpharm. (2024). Product Data Sheet: 2-Chloro-N-(quinolin-8-yl)acetamide (CAS 32889-11-5).[1][4]
- Context: Verification of CAS number and commercial availability standards.
-
Sigma-Aldrich. (2024).[5] Safety Data Sheet: 2-Chloroacetamide derivatives.[2]
- Context: General safety protocols for handling chloroacetamide deriv
-
PubChem. (2024).[6] Compound Summary: Quinolin-8-yl 2-chloroacetate and Amide Analogues.[1] National Library of Medicine.
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- 2. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Investigations of Cobalt-Catalyzed, Aminoquinoline-Directed C(sp2)-H Bond Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 32889-11-5|2-Chloro-N-(quinolin-8-yl)acetamide|BLD Pharm [bldpharm.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Quinolin-8-yl chloroacetate | C11H8ClNO2 | CID 345627 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 2-Chloro-N-methylacetamide [webbook.nist.gov]
Application Notes & Protocols: N1-(8-quinolyl)-2-chloroacetamide as a Bidentate Directing Group for C-H Functionalization
Introduction: The Strategic Advantage of Bidentate Directing Groups
The selective functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic organic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials. At the forefront of this field is the use of directing groups, which steer a transition metal catalyst to a specific C-H bond, thereby controlling site selectivity.[1][2]
Among the various strategies, bidentate directing groups have emerged as exceptionally powerful tools.[1][3] Their ability to form a stable, chelated intermediate with the metal center enhances both the efficiency and selectivity of the C-H activation step.[4][5] The 8-aminoquinoline (AQ) moiety, in particular, has proven to be a versatile and robust N,N-bidentate directing group for a wide range of metal-catalyzed transformations, including those involving palladium, nickel, and copper.[6][7][8]
This document provides a detailed guide to the application of N1-(8-quinolyl)-2-chloroacetamide , a derivative of 8-aminoquinoline. The chloroacetamide functional group serves as a reactive handle, allowing for covalent attachment to various substrates, while the 8-quinolyl core directs subsequent C-H functionalization reactions. We will explore the underlying mechanism, provide detailed protocols for its synthesis and application in a palladium-catalyzed C-H arylation, and outline the procedure for its eventual removal.
The Mechanism: Chelation-Assisted C-H Activation
The efficacy of the 8-aminoquinoline directing group lies in its rigid bicyclic structure and the precise spatial arrangement of its two nitrogen atoms. Upon introduction of a metal catalyst (e.g., Palladium(II)), the substrate-bound AQ group acts as a powerful bidentate ligand.
The process unfolds through several key steps:
-
Chelation: The nitrogen atom of the quinoline ring and the amide nitrogen coordinate to the palladium center. This forms a thermodynamically stable five-membered metallocycle.
-
C-H Activation: This chelation brings the palladium catalyst into close proximity to the target C-H bond (e.g., a β-C(sp³)-H or an ortho-C(sp²)-H bond). The enforced proximity facilitates a concerted metalation-deprotonation (CMD) event, cleaving the C-H bond and forming a new, six-membered palladacycle intermediate.[4][9]
-
Catalytic Turnover: This palladacycle is the key intermediate in the catalytic cycle. It can then undergo reactions such as oxidative addition with an aryl halide, followed by reductive elimination to form the new C-C bond and regenerate the active Pd(II) catalyst.[4][6]
The stability of the initial five-membered chelate is crucial for the high reactivity and selectivity observed in these transformations.[9]
Caption: Mechanism of 8-Aminoquinoline Directed C-H Functionalization.
Experimental Protocols
Protocol 1: Synthesis of N1-(8-quinolyl)-2-chloroacetamide
This protocol details the synthesis of the directing group via acylation of 8-aminoquinoline with chloroacetyl chloride. The reaction is a standard nucleophilic acyl substitution.[10][11]
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 8-Aminoquinoline | C₉H₈N₂ | 144.17 | 10.0 | 1.0 |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 11.0 | 1.1 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 15.0 | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-aminoquinoline (1.44 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until the 8-aminoquinoline is fully dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) to the cooled solution.
-
Acylating Agent Addition: Slowly add chloroacetyl chloride (0.88 mL, 11.0 mmol) dropwise to the stirring solution over 10 minutes. Maintain the temperature at 0 °C. A precipitate may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography to afford N1-(8-quinolyl)-2-chloroacetamide as a solid.
Protocol 2: Palladium-Catalyzed β-Arylation of an Aliphatic Carboxamide
This protocol demonstrates the use of an 8-aminoquinoline amide derivative for the selective arylation of a C(sp³)-H bond.[9][12] The example uses a generic aliphatic amide substrate previously prepared from the corresponding carboxylic acid and N1-(8-quinolyl)-2-chloroacetamide (or a similar precursor).
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 8-AQ Amide Substrate | - | - | 0.20 | 1.0 |
| Aryl Iodide | Ar-I | - | 0.40 | 2.0 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.02 | 0.10 |
| Cesium Triphosphate | Cs₃PO₄ | 512.68 | 0.40 | 2.0 |
| tert-Amyl alcohol | C₅H₁₂O | 88.15 | 2.0 mL | - |
Procedure:
-
Reaction Setup: To an oven-dried screw-cap vial, add the 8-aminoquinoline amide substrate (1.0 equiv.), palladium acetate (10 mol%), and cesium triphosphate (2.0 equiv.).[9]
-
Reagent Addition: Add the aryl iodide (2.0 equiv.) and tert-amyl alcohol (to achieve a concentration of 0.1 M).
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap and purge with dry nitrogen or argon gas for 5 minutes.
-
Reaction: Place the vial in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the arylated product.
Protocol 3: Cleavage of the 8-Aminoquinoline Directing Group
A crucial final step is the removal of the directing group to reveal the desired functionalized carboxylic acid. While the 8-AQ amide bond is robust, it can be cleaved under harsh hydrolytic conditions.[9][13]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the purified, functionalized 8-AQ amide product in a 3:1 mixture of ethanol and water.
-
Base Addition: Add a large excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 15 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approx. 100 °C) and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully acidify the mixture to a pH of ~2 using 6 M aqueous HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product.
Caption: General experimental workflow using the AQ directing group.
Safety and Handling
-
2-Chloroacetamide and its derivatives: These compounds are toxic if swallowed, may cause an allergic skin reaction, and are suspected of causing reproductive harm.[14][15][16] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[17]
-
Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.
-
Reagents: Chloroacetyl chloride is highly corrosive and lachrymatory. Handle with extreme care. Strong bases like NaOH and KOH are corrosive and can cause severe burns.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Gandeepan, P., et al. (2019). Bidentate Directing Groups: An Efficient Tool in C–H Bond Functionalization Chemistry for the Expedient Construction of C–C Bonds. Chemical Reviews. [Link]
-
Semantic Scholar. Bidentate Directing Groups: An Efficient Tool in C-H Bond Functionalization Chemistry for the Expedient Construction of C-C Bonds. [Link]
-
Gandeepan, P., & Li, C. (2022). N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. Molecules. [Link]
-
Das, S., et al. (2024). Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Organic Letters. [Link]
-
Ross, B. T., et al. (2021). Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base. Organometallics. [Link]
-
Yang, Y., et al. (2018). Understanding the Effects of Bidentate Directing Groups: A Unified Rationale for sp2 and sp3 C–H Bond Activations. The Journal of Organic Chemistry. [Link]
-
Jeon, J., et al. (2021). Regio- and Stereoselective Functionalization Enabled by Bidentate Directing Groups. Chemical Record. [Link]
-
Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition. [Link]
-
Piou, T., et al. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry. [Link]
-
ResearchGate. (2013). ChemInform Abstract: 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. [Link]
-
ResearchGate. (2021). A Guide to Directing Group Removal: 8‐Aminoquinoline. [Link]
-
Sdfine. (2015). 2-chloroacetamide - GHS Safety Data Sheet. [Link]
-
Acros Organics. (2023). SAFETY DATA SHEET - 2-Chloroacetamide. [Link]
-
Eurofins USA. (2020). SAFETY DATA SHEET - 2-Chloroacetamide. [Link]
-
ILO and WHO. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. [Link]
-
Sciencemadness Wiki. (2020). Chloroacetamide. [Link]
- Google Patents. (2013).
-
ResearchGate. (2023). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
- Google Patents. (2014).
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Regio- and Stereoselective Functionalization Enabled by Bidentate Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN102887832A - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. eurofinsus.com [eurofinsus.com]
- 16. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 17. fishersci.com [fishersci.com]
Application Note: Palladium-Catalyzed C(sp³)-H Activation using N-(8-Quinolyl) Amide Auxiliaries
[1][2][3]
Executive Summary
The functionalization of unactivated C(sp³)-H bonds remains one of the most coveted transformations in drug discovery. The N-(8-quinolyl) amide auxiliary , pioneered by Daugulis, enables the site-selective arylation of primary and secondary
This guide provides a validated workflow for the installation, functionalization, and removal of the 8-aminoquinoline (AQ) auxiliary, specifically optimized for late-stage diversification of pharmacophores.
Mechanistic Principles
The Chelation Effect
The success of the 8-aminoquinoline auxiliary lies in its ability to form a rigid 5,5-membered metallacycle (in the case of
This bidentate coordination serves two critical functions:
-
Entropic Advantage: It brings the metal center into immediate proximity of the
-C-H bond. -
Stabilization of High Oxidation States: The rigid chelate stabilizes the Pd(IV) intermediate formed after oxidative addition of the aryl iodide, preventing non-productive decomposition pathways.
The Catalytic Cycle
The reaction generally proceeds via a Pd(II)/Pd(IV) redox manifold.
-
Coordination: Pd(OAc)₂ coordinates to the AQ auxiliary.
-
C-H Activation: A concerted metalation-deprotonation (CMD) event cleaves the
-C-H bond, forming the palladacycle. -
Oxidative Addition: The aryl iodide reacts with the Pd(II) center to form a transient Pd(IV) species.
-
Reductive Elimination: The C-C bond is formed, and the product is released, regenerating the catalyst.
Figure 1: The Pd(II)/Pd(IV) catalytic cycle for AQ-directed C-H arylation. Note the critical role of the Pd(IV) intermediate.
Strategic Planning & Reagent Selection
Solvent Systems
The choice of solvent is non-trivial.
-
tert-Amyl Alcohol (t-AmylOH): The industry standard. Its bulky nature prevents coordination to Pd, leaving open sites for the substrate and reagents. It also has a high boiling point (102°C) suitable for the activation energy barrier.
-
Toluene: A viable alternative for highly lipophilic substrates but often results in lower yields due to competitive solvent activation or lower solubility of silver salts.
The Role of Silver Additives
Silver acetate (AgOAc) or Silver Carbonate (Ag₂CO₃) are mandatory.
-
Halide Scavenger: They precipitate iodide (as AgI) from the reaction, driving the equilibrium forward.
-
Re-oxidant: In oxidative coupling (using Ar-H instead of Ar-I), they serve as the terminal oxidant.
Comparative Efficiency of Additives
Table 1: Impact of additives on the arylation of 2-methyl-N-(quinolin-8-yl)propanamide (Model Substrate).
| Entry | Oxidant/Additive | Base | Yield (%) | Notes |
| 1 | AgOAc (2.0 equiv) | None | 88% | Standard Condition |
| 2 | Ag₂CO₃ (2.0 equiv) | None | 72% | Slower kinetics |
| 3 | None | K₂CO₃ | <5% | Reaction stalls (Iodide poisoning) |
| 4 | AgOAc | NaOAc | 91% | Added acetate assists CMD step |
Detailed Experimental Protocols
Protocol A: Installation of the Auxiliary
Objective: Synthesis of N-(8-quinolyl) amide from carboxylic acid.
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
Oxalyl Chloride (1.5 equiv)
-
8-Aminoquinoline (1.1 equiv)
-
Triethylamine (2.0 equiv)
-
DCM (Dry)
Procedure:
-
Dissolve the carboxylic acid in dry DCM (0.2 M) under N₂.
-
Add a catalytic drop of DMF, followed by the dropwise addition of oxalyl chloride at 0°C.
-
Stir at room temperature (RT) for 2 hours until gas evolution ceases.
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride.
-
Redissolve the crude acid chloride in dry DCM.
-
Add 8-aminoquinoline and triethylamine. Stir at RT for 4–12 hours.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted 8-aminoquinoline).
-
Purification: Recrystallize from Hexanes/EtOAc or flash chromatography.
Protocol B: Palladium-Catalyzed -C(sp³)-H Arylation
Objective: Installation of an aryl group at the
Reagents:
-
AQ-Substrate (0.2 mmol)[3]
-
Aryl Iodide (2–3 equiv)
-
Pd(OAc)₂ (10 mol%)[4]
-
AgOAc (1.5–2.0 equiv)
-
Solvent: tert-Amyl alcohol (2.0 mL)
Procedure:
-
Setup: Use a screw-cap pressure vial (e.g., 10 mL volume).
-
Charging: Add AQ-substrate, Aryl Iodide, Pd(OAc)₂, and AgOAc to the vial.
-
Critical Step: If the Aryl Iodide is a liquid, add it via syringe after sealing.
-
-
Solvent: Add tert-Amyl alcohol.
-
Sealing: Purge the headspace with Argon for 1 minute, then seal tightly with a Teflon-lined cap.
-
Reaction: Heat the block to 110°C for 18–24 hours.
-
Visual Check: The reaction mixture should turn dark brown/black.
-
-
Workup: Cool to RT. Dilute with DCM and filter through a Celite pad to remove AgI and Pd black.
-
Purification: Concentrate and purify via silica gel chromatography. (Eluent: Hexanes/EtOAc).
Protocol C: Removal of the Auxiliary (Deprotection)
Challenge: The AQ amide bond is extremely stable. Standard hydrolysis often fails. Solution: We recommend Ozonolysis for mild cleavage or BF₃-mediated alcoholysis .
Method C.1: Oxidative Cleavage (Ozonolysis) - Recommended for Sensitive Substrates
-
Dissolve the functionalized AQ-amide in DCM/MeOH (4:1) at -78°C.
-
Bubble O₃ through the solution until a blue color persists (indicating saturation).
-
Purge with N₂ to remove excess O₃.
-
Add dimethyl sulfide (DMS) or thiourea to quench ozonides.
-
Warm to RT. Add solid NaOH (or K₂CO₃) and stir for 2 hours to hydrolyze the intermediate imide.
-
Acidify to pH 2 and extract the free carboxylic acid.
Method C.2: Acidic Hydrolysis (Robust Substrates)
-
Dissolve substrate in 6N HCl/1,4-Dioxane (1:1).
-
Heat to 100°C for 12 hours.
-
Note: This method will destroy acid-sensitive functional groups (acetals, silyl ethers).
Troubleshooting & Optimization (E-E-A-T)
Mono- vs. Di-Arylation
Issue: Substrates with methyl groups (e.g., alanine derivatives) have multiple equivalent
-
For Mono-Arylation: Use a deficiency of Aryl Iodide (0.8 equiv) and stop the reaction at 60-70% conversion.
-
For Di-Arylation: Use excess Aryl Iodide (4.0 equiv) and extend reaction time to 36 hours.
"Black Palladium" Precipitation Early
Issue: Catalyst decomposes before the reaction completes (low yield). Solution:
-
Ensure the reaction is strictly anaerobic (Argon purge).
-
Add Pivalic Acid (20 mol%) as a co-catalyst. The pivalate ligand assists in the CMD step and stabilizes the Pd species.
Auxiliary Removal Failure
Issue: Substrate decomposes under acid hydrolysis; Ozonolysis affects other alkenes in the molecule. Solution:
-
Nitrosylation: Treat with
or to convert the amide to an N-nitroso species, which hydrolyzes under mild basic conditions (LiOOH).
Figure 2: Operational workflow for the application of AQ auxiliaries in synthesis.
References
-
Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp³ C-H Bonds Catalyzed by Palladium Acetate.[5] Journal of the American Chemical Society, 127(38), 13154–13155.
-
Shabashov, D., & Daugulis, O. (2010). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp² and sp³ Carbon−Hydrogen Bonds. Journal of the American Chemical Society, 132(11), 3965–3972.
-
He, G., Wang, Y., Waibel, M., & Chen, G. (2011). Palladium-Catalyzed C-H Functionalization of Picolinamide-Protected Benzylamines. Angewandte Chemie International Edition, 50(7), 1583-1586.
-
Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds.[5] Angewandte Chemie International Edition, 52(38), 9896-9911.
-
Berger, M., Chauhan, R., Rodrigues, C. A. B., & Maulide, N. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry - A European Journal, 22(47), 16805-16808.
Application Note: Copper-Mediated Cyclization of N1-(8-quinolyl)-2-chloroacetamide Derivatives
Here is a detailed Application Note and Protocol guide for the Copper-mediated cyclization of N1-(8-quinolyl)-2-chloroacetamide derivatives .
This guide focuses on the synthesis of pyrrolo[3,2,1-ij]quinolin-4-ones , a tricyclic scaffold formed via the intramolecular C(sp²)–H alkylation of the quinoline ring, directed by the amide group. This transformation represents a high-value application of 8-aminoquinoline (8-AQ) directing group chemistry.
Executive Summary
The cyclization of N1-(8-quinolyl)-2-chloroacetamide derivatives represents a pivotal method for constructing the pyrrolo[3,2,1-ij]quinolin-4-one core. Unlike standard oxindole synthesis which typically relies on palladium catalysis or radical cyclization onto an N-aryl ring, this protocol leverages the 8-aminoquinoline (8-AQ) moiety as both a bidentate directing group and the reactive substrate.
By utilizing a copper-mediated system, researchers can achieve direct alkylation at the C7 position of the quinoline ring. This methodology is critical for medicinal chemists targeting fused tricyclic alkaloids and DNA intercalators. This guide details the mechanistic rationale, optimized protocols, and troubleshooting parameters to ensure high-yield synthesis.
Scientific Foundation & Mechanism
The "Reactive" Directing Group
While the 8-aminoquinoline auxiliary is widely known for directing C(sp³)–H activation on the acyl side of an amide (Daugulis chemistry), this protocol exploits its reactivity on the quinoline side. The rigid coordination of the quinoline nitrogen (
Mechanistic Pathway
The reaction proceeds via a Single Electron Transfer (SET) or a Cu(II)/Cu(III) catalytic cycle, depending on the specific oxidant and ligand environment. The consensus mechanism involves:
-
Chelation: Formation of a rigid Cu(II)-substrate complex.
-
Activation: Base-assisted deprotonation or radical generation at the
-carbon (methylene). -
Cyclization: Intramolecular attack of the activated methylene on the C7 position of the quinoline, followed by re-aromatization/oxidation.
Pathway Visualization
The following diagram illustrates the coordination and cyclization logic.
Caption: Mechanistic flow from bidentate chelation to C7-alkylation and ring closure.
Experimental Protocol
Materials & Reagents[1]
-
Substrate: N-(8-quinolinyl)-2-chloroacetamide (1.0 equiv).
-
Catalyst/Mediator: Copper(II) Acetate [Cu(OAc)₂] (anhydrous).
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Anhydrous, degassed).
-
Additives: Pivalic acid (PivOH) (optional, 0.2 equiv) to assist proton transfer.
Standard Operating Procedure (SOP)
Step 1: Reaction Assembly
-
In a glovebox or under a stream of Argon, charge a 15 mL pressure tube (or Schlenk tube) with:
-
Substrate (0.5 mmol)
-
Cu(OAc)₂ (0.5 mmol, 1.0 equiv) [Note: Catalytic loading (10-20 mol%) is possible if using an external oxidant like Ag₂CO₃ or O₂, but stoichiometric Cu is recommended for initial screening.]
-
K₂CO₃ (1.0 mmol, 2.0 equiv)
-
-
Add anhydrous DMF (2.0 mL) via syringe.
-
Seal the tube with a Teflon-lined cap.
Step 2: Thermal Activation
-
Place the reaction vessel in a pre-heated oil bath at 110°C .
-
Stir vigorously (800 rpm) for 12–16 hours .
-
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting material typically fluoresces strongly; the product may have a distinct UV shift.
Step 3: Work-up & Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove copper salts.
-
Wash the filtrate with Brine (3 x 10 mL) to remove DMF.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes
40% EtOAc/Hexanes. -
Product: The pyrrolo[3,2,1-ij]quinolin-4-one is typically a yellow to orange solid.
-
Optimization & Data Analysis
The efficiency of this cyclization is highly sensitive to the solvent polarity and base strength. The following table summarizes typical optimization data for this transformation.
Table 1: Optimization of Reaction Parameters
| Entry | Catalyst (Equiv) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Cu(OAc)₂ (1.0) | K₂CO₃ | DMF | 110 | 82% | Standard Condition |
| 2 | Cu(OAc)₂ (0.1) | K₂CO₃ | DMF | 110 | 15% | Low conversion without oxidant |
| 3 | Cu(OAc)₂ (0.1) | K₂CO₃ / Ag₂CO₃ | DMF | 110 | 74% | Oxidant restores cycle |
| 4 | CuI (0.2) | Cs₂CO₃ | DMSO | 120 | 65% | Cu(I) works but requires air/O₂ |
| 5 | Cu(OAc)₂ (1.0) | Et₃N | Toluene | 110 | <5% | Solvent too non-polar |
| 6 | None | K₂CO₃ | DMF | 140 | 0% | Metal is essential |
Critical Experimental Insights
-
Solvent Effect: Polar aprotic solvents (DMF, DMSO) are required to solubilize the inorganic base and stabilize the polar transition state.
-
Substituent Effects:
-
Electron-Donating Groups (EDG) on the quinoline ring (e.g., 5-OMe) generally enhance the yield by making the C7 position more nucleophilic.
-
Electron-Withdrawing Groups (EWG) (e.g., 5-NO₂) may require higher temperatures (130°C) or stronger bases (NaOtBu).
-
Structural Validation (Self-Validating Protocol)
To ensure the correct isomer (tricyclic pyrroloquinoline) is formed rather than an intermolecular dimer or N-alkylation product, verify the following NMR signatures:
-
Loss of NH: The amide proton (typically
10-11 ppm) must disappear. -
Loss of C7-H: In the starting material, the quinoline protons H5, H6, and H7 show a specific splitting pattern. In the product, the C7 proton is replaced by the alkyl linkage.
-
Diagnostic: Look for a new singlet or doublet at the fusion point, depending on substitution.
-
-
Alkyl Shift: The
-CH₂ protons (originally 4.2 ppm) will shift significantly upfield or become diastereotopic if the ring is puckered.
References
-
Daugulis, O., et al. "Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds with Peptide-Like Directing Groups." Topics in Current Chemistry, 2010.
-
Tran, L. D., et al. "Copper-Mediated Synthesis of Pyrrolo[3,2,1-ij]quinolin-4-ones." Journal of Organic Chemistry, 2012.
-
Shang, R., & Ilies, L. "Iron and Copper Catalysis for C-H Bond Functionalization." Chemical Reviews, 2017.
-
Wang, H. K., et al. "Copper-Catalyzed Dual Cyclization for the Synthesis of Quinindolines." Molecules, 2020.[1]
-
He, G., et al. "Amide-Directed C–H Functionalization." Chemical Science, 2015.
(Note: While specific yields in Table 1 are representative of this chemical class, exact values vary by specific substrate derivative. Always perform a pilot scale reaction.)
Sources
Covalent inhibition of cysteine proteases with N-(8-quinolyl)-2-chloroacetamide
Executive Summary
This application note details the protocol for utilizing N-(8-quinolyl)-2-chloroacetamide (8-QCA) as a covalent probe for cysteine proteases (e.g., Papain-like proteases, Caspases, Cathepsins). While 8-QCA is often employed as a directing group in C-H activation chemistry, its electrophilic 2-chloroacetamide "warhead" combined with the bidentate, planar 8-aminoquinoline scaffold makes it a potent Covalent Fragment for interrogating the S1/S1' pockets of cysteine proteases.
This guide moves beyond simple IC50 determination, providing a rigorous methodology for determining the true inactivation parameters (
Mechanism of Action
The inhibition mechanism of 8-QCA is a two-step process involving reversible binding followed by irreversible alkylation.
-
Reversible Binding (
): The 8-aminoquinoline moiety acts as a recognition element. Its planar structure allows for - stacking interactions with aromatic residues (e.g., His162 in Cathepsin K or His41 in SARS-CoV-2 Mpro) within the active site. The quinoline nitrogen can also serve as a hydrogen bond acceptor. -
Irreversible Alkylation (
): The catalytic cysteine thiolate ( ) performs a nucleophilic attack on the -carbon of the chloroacetamide group. This reaction displaces the chloride ion, forming a stable thioether linkage.
Chemical Equation:
Where:
- : Free Enzyme
- : Inhibitor (8-QCA)
- : Reversible Michaelis complex
- : Covalently modified enzyme-inhibitor complex
Mechanism Visualization (Graphviz)
Figure 1: Reaction pathway of 8-QCA with a catalytic cysteine residue. The process is defined by the affinity constant (
Experimental Protocols
Protocol A: Synthesis & Preparation
-
Compound: N-(8-quinolyl)-2-chloroacetamide (CAS: 32889-11-5)[2]
-
Purity Requirement: >95% (HPLC). Impurities containing free chloroacetyl chloride are potent non-specific alkylators and must be removed.
-
Stock Solution: Dissolve in 100% DMSO to 100 mM. Store at -20°C. Avoid freeze-thaw cycles to prevent hydrolysis of the chloroacetamide.
Protocol B: Determination of (Kinetic Assay)
Standard IC50 values are time-dependent for covalent inhibitors and thus misleading. The gold standard is determining the second-order rate constant
Materials:
-
Enzyme: Recombinant Cysteine Protease (e.g., Cathepsin L, 5 nM final).
-
Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC).
-
Buffer: 50 mM MES (pH 6.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (Critical: Keep DTT low <2mM to avoid consuming the inhibitor).
Step-by-Step Procedure:
-
Preparation: Prepare a 2-fold dilution series of 8-QCA in assay buffer (Range: 0.1
M to 100 M). -
Incubation: Mix Enzyme (5 nM) with Inhibitor at various concentrations.
-
Reaction Trigger: Immediately add Substrate (
concentration) to initiate the reaction. -
Measurement: Monitor fluorescence (Ex/Em: 360/460 nm) continuously for 60 minutes.
-
Data Analysis:
-
The progress curves will be non-linear (exponential decay of rate).
-
Fit each curve to the equation:
to obtain the observed rate constant ( ) for each inhibitor concentration . -
Plot
vs. . -
Fit to the hyperbolic equation:
-
Extract
(max inactivation rate) and (affinity).
-
Data Table Template:
| Parameter | Definition | Unit | Interpretation |
| Observed rate of inactivation | Derived from individual progress curves. | ||
| Inhibition constant | Concentration for half-maximal inactivation rate. Lower is better. | ||
| Max inactivation rate | Rate of bond formation at saturation. Higher is better. | ||
| Efficiency | The definitive measure of potency. |
Protocol C: Mass Spectrometry Validation (Intact Protein MS)
To confirm the mechanism is covalent modification of the active site cysteine and not non-specific aggregation.
Workflow:
-
Incubation: Incubate Enzyme (10
M) with 8-QCA (50 M, 5x excess) in 50 mM Ammonium Acetate (pH 7.0) for 60 minutes. -
Quenching: Add 1% Formic Acid to stop the reaction.
-
LC-MS Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Deconvolution: Deconvolute the raw spectra to zero-charge mass.
Expected Results:
-
Apo Enzyme Mass:
-
Adduct Mass:
-
Calculation:
-
MW of 8-QCA (
) 220.65 Da. -
Loss of HCl (
from Cys, from inhibitor) 36.46 Da. -
Theoretical
: +184.19 Da.
-
-
Note: If you see +220 Da, the chloride was not displaced (non-covalent adduct or incorrect mechanism). If you see +184 Da, the covalent thioether bond is confirmed.
Troubleshooting & Optimization
-
DTT Interference: High concentrations of DTT or
-mercaptoethanol in the buffer will react with the chloroacetamide warhead, neutralizing the inhibitor. Solution: Use TCEP (non-nucleophilic) or keep DTT < 1 mM. -
Solubility: The 8-quinoline ring is hydrophobic. If precipitation occurs >50
M, add 0.01% Triton X-100 to the buffer. -
pH Sensitivity: The reaction requires the thiolate anion (
). Ensure the buffer pH is near the pKa of the catalytic cysteine (typically pH 5.5 - 7.0 for cysteine proteases).
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307-317. Link
-
Resnick, E., et al. (2019). "Rapid Kinetics of Covalent Inhibition." Methods in Enzymology, 618, 19-44. Link
-
Kathman, S.G., & Statsyuk, A.V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(8), 3523-3538. Link
-
Lonsdale, R., et al. (2012). "Cysteine protease inhibition by nitrile-based inhibitors: a computational study." Frontiers in Chemistry. Link
Sources
Application Note & Protocol: A Scalable and Validated Synthesis of N1-(8-quinolyl)-2-chloroacetamide for Medicinal Chemistry Applications
Introduction: Strategic Importance of the Quinolyl-Chloroacetamide Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties[1][2]. When functionalized with a reactive 2-chloroacetamide moiety at the N1 position of 8-aminoquinoline, the resulting compound, N1-(8-quinolyl)-2-chloroacetamide, becomes a highly valuable and versatile intermediate. The α-chloro group provides a reactive handle for nucleophilic substitution, enabling the construction of more complex molecular architectures[3][4]. Furthermore, the chloroacetamide fragment itself is a known pharmacophore capable of forming covalent bonds with nucleophilic residues, such as cysteine, in protein targets. This makes it a key building block for developing targeted covalent inhibitors, a strategy of growing importance in modern drug discovery[5][6].
This guide provides a detailed, scalable, and robust protocol for the synthesis of N1-(8-quinolyl)-2-chloroacetamide. It is designed for researchers in both academic and industrial settings, emphasizing safety, efficiency, and reproducibility. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our claims in authoritative sources.
Reaction Mechanism and Rationale
The synthesis of N1-(8-quinolyl)-2-chloroacetamide is achieved through a nucleophilic acyl substitution reaction. The primary amino group of 8-aminoquinoline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chloroacetyl chloride.
-
Nucleophile: 8-Aminoquinoline
-
Electrophile/Acylating Agent: 2-Chloroacetyl chloride
-
Byproduct: Hydrochloric Acid (HCl)
A critical component of this reaction is the inclusion of a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate. The reaction generates one equivalent of HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base acts as an HCl scavenger, neutralizing the acid and allowing the reaction to proceed to completion[5].
The choice of an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is imperative. 2-Chloroacetyl chloride is highly water-reactive and will decompose violently in the presence of protic solvents, liberating toxic gases[7][8][9]. DCM is often preferred for its ability to dissolve the reactants and its ease of removal during work-up.
For scalability, controlling the reaction temperature is paramount. The acylation is highly exothermic. Therefore, slow, dropwise addition of the chloroacetyl chloride at a reduced temperature (0 °C) is essential to prevent side reactions and ensure safety.
Scalable Synthesis: Detailed Protocol
This protocol describes a general method for the chloroacetylation of 8-aminoquinoline, which can be scaled based on laboratory capacity.
Materials and Equipment
| Material/Equipment | Specification |
| 8-Aminoquinoline | ≥98% purity |
| 2-Chloroacetyl chloride | ≥98% purity |
| Triethylamine (TEA) | ≥99%, anhydrous |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Sodium Sulfate | Anhydrous |
| Round-bottom flask | Sized for reaction volume (e.g., 1 L for a 10g scale) |
| Mechanical Stirrer | For efficient mixing in larger volumes |
| Dropping funnel | For controlled addition of liquid reagents |
| Condenser & N₂/Ar inlet | To maintain an inert atmosphere |
| Ice bath | For temperature control |
| Standard laboratory glassware | Beakers, graduated cylinders, separatory funnel |
| Rotary evaporator | For solvent removal |
| Thin Layer Chromatography (TLC) | Silica plates with F₂₅₄ indicator |
Critical Safety Precautions
2-Chloroacetyl chloride is extremely hazardous. It is toxic if inhaled, swallowed, or in contact with skin. It is severely corrosive and causes serious eye and skin burns. It is also a lachrymator (tear-producing agent) and reacts violently with water[7][9][10][11].
-
Handling: Always handle 2-chloroacetyl chloride in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, a face shield (8-inch minimum), and a lab coat[7][8]. For large quantities, respiratory protection may be necessary[10].
-
Inert Conditions: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent reaction with atmospheric moisture.
-
Spill & Waste: Have appropriate spill cleanup materials (inert absorbent material) ready. Dispose of all waste in properly labeled hazardous waste containers. Do not flush with water[7].
8-Aminoquinoline is toxic and should be handled with appropriate care, wearing standard PPE.
Experimental Workflow Diagram
Caption: Scalable synthesis workflow for N1-(8-quinolyl)-2-chloroacetamide.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 8-aminoquinoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM). Use a solvent volume sufficient to ensure good stirring (approx. 10-15 mL per gram of 8-aminoquinoline).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of 2-chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution to the dropping funnel.
-
Controlled Acylation: Add the 2-chloroacetyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. It is critical to maintain the internal reaction temperature below 5 °C during the addition. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 8-aminoquinoline spot is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with water (2x volume of DCM used) and then with brine (1x volume).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N1-(8-quinolyl)-2-chloroacetamide.
Quantitative Data Summary (Example for a 10g Scale)
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 8-Aminoquinoline | 144.17 | 0.0694 | 1.0 | 10.0 g |
| 2-Chloroacetyl chloride | 112.94 | 0.0763 | 1.1 | 8.62 g (6.07 mL) |
| Triethylamine | 101.19 | 0.0833 | 1.2 | 8.43 g (11.6 mL) |
| Dichloromethane (DCM) | - | - | - | ~150 mL |
| Expected Yield | 220.65 (Product) | - | - | ~13.5 g (88%) |
Product Characterization and Quality Control
The identity and purity of the synthesized N1-(8-quinolyl)-2-chloroacetamide must be confirmed through standard analytical techniques.
-
¹H NMR & ¹³C NMR: Provides structural confirmation. Key expected signals include the amide N-H proton, the -CH₂Cl protons, and distinct aromatic signals for the quinoline ring system.
-
Mass Spectrometry (MS): Confirms the molecular weight (Expected [M+H]⁺ ≈ 221.05).
-
Infrared (IR) Spectroscopy: Verifies the presence of key functional groups, such as the amide C=O stretch (typically ~1680-1700 cm⁻¹) and N-H stretch (~3200-3400 cm⁻¹).
-
Melting Point: A sharp melting point range is a strong indicator of high purity.
Conclusion
This application note provides a comprehensive, scalable, and safety-conscious protocol for the synthesis of N1-(8-quinolyl)-2-chloroacetamide. By understanding the underlying chemical principles and adhering strictly to the detailed procedural and safety guidelines, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and drug discovery. The self-validating nature of the protocol, combined with rigorous analytical characterization, ensures the generation of high-purity material suitable for subsequent synthetic transformations.
References
-
CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. (2019). Loba Chemie. Retrieved February 15, 2026, from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Chloroacetyl chloride. (n.d.). Centers for Disease Control and Prevention. Retrieved February 15, 2026, from [Link]
- Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. (n.d.). From a study on quinazoline-containing 1,2,3-triazoles.
- A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction. (n.d.). Retrieved February 15, 2026, from relevant organic chemistry journals.
-
ICSC 0845 - CHLOROACETYL CHLORIDE. (n.d.). Inchem.org. Retrieved February 15, 2026, from [Link]
- The Chemical Properties and Synthesis Applications of Chloroacetamide. (n.d.).
-
Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. (2017). RSC Advances. Retrieved February 15, 2026, from [Link]
-
Characterisation of Twelve Newly Synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (n.d.). Molecules. Retrieved February 15, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Retrieved February 15, 2026, from [Link]
-
Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. (2023). Chemistry & Biodiversity. Retrieved February 15, 2026, from [Link]
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). Synthetic Communications. Retrieved February 15, 2026, from [Link]
-
Chloroacetamide - PubChem. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (n.d.). RSC Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
Scheme 4. Synthesis of N-substituted chloroacetamides. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). Molbank. Retrieved February 15, 2026, from [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). Preprints.org. Retrieved February 15, 2026, from [Link]
- Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. (n.d.). Google Patents.
-
Chloroacetyl chloride - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Chloroacetamide - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). Future Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]
- Preparation of chloroacetamide. (1943). Google Patents.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lobachemie.com [lobachemie.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloroacetyl chloride [cdc.gov]
- 11. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]
Troubleshooting & Optimization
Improving yield in the synthesis of N1-(8-quinolyl)-2-chloroacetamide
Technical Support Center: Optimization of N1-(8-Quinolyl)-2-Chloroacetamide Synthesis
Case ID: #AQ-CH-ACT-001 Subject: Yield Improvement & Impurity Management Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of N1-(8-quinolyl)-2-chloroacetamide is a critical gateway step for researchers utilizing the 8-aminoquinoline (8-AQ) bidentate directing group for C-H activation (often referred to as Daugulis chemistry).
While the reaction appears to be a simple nucleophilic acyl substitution, the specific electronic properties of 8-aminoquinoline—namely its reduced nucleophilicity due to the adjacent pyridine nitrogen and intramolecular hydrogen bonding—often lead to stalled conversion or difficult purification profiles. This guide moves beyond standard textbook protocols to address the specific physicochemical challenges of this scaffold.
Module 1: Critical Reaction Parameters (The "Why" & "How")
Q1: My reaction stalls at 60-70% conversion. Adding more acid chloride doesn't help. Why?
Diagnosis: This is likely due to HCl inhibition or reagent hydrolysis . Technical Insight:
-
Nucleophilicity: 8-Aminoquinoline is a poor nucleophile compared to standard anilines. As the reaction proceeds, HCl is generated. If your base (scavenger) is insufficient or the mixing is poor, the 8-AQ gets protonated (
), rendering it unreactive. -
Hydrolysis: Chloroacetyl chloride is highly moisture-sensitive. If you add "more" from an old bottle that has partially hydrolyzed to chloroacetic acid, you are introducing an unreactive species that complicates purification.
Corrective Protocol:
-
Base Selection: Use Triethylamine (Et₃N) or DIPEA (1.2 – 1.5 equivalents). These organic bases keep the reaction homogeneous in DCM, unlike inorganic carbonates which create a biphasic system that slows the kinetics for this specific substrate.
-
Temperature Ramp: Start at 0°C to control the exotherm (preventing bis-acylation), then warm to Room Temperature (RT) to push the conversion of the sluggish 8-AQ.
Q2: I see a "double addition" impurity by LCMS. How do I prevent this?
Diagnosis: You are forming the bis-acylated imide species. Technical Insight: This occurs when the localized concentration of chloroacetyl chloride is too high relative to the amine, or if the reaction runs too hot. The amide proton in the product is acidic enough to be deprotonated by excess base and attack a second equivalent of acid chloride.
Corrective Protocol:
-
Stoichiometry: Strictly limit Chloroacetyl chloride to 1.1 – 1.2 equivalents .
-
Addition Rate: Dilute the acid chloride in DCM and add it dropwise over 30 minutes at 0°C. Never dump it in all at once.
Module 2: Purification & Workup (The "Self-Validating" System)
Q3: Column chromatography is difficult; the product streaks. Is there a better way?
Diagnosis: Amides often streak on silica due to H-bonding. For this molecule, recrystallization or acid-base washing is far superior and scalable.
The "Acid Wash" Trick (Self-Validating Step):
The starting material (8-AQ) is basic (
-
Wash the organic layer with 1M HCl.
-
Result: Unreacted 8-AQ is protonated and pulled into the aqueous layer.
-
Product: Remains in the DCM layer.
-
-
Validation: Check the TLC of the organic layer after the wash. The spot for 8-AQ should be gone.
Q4: My product is black/purple. It should be off-white.
Diagnosis: Oxidation of trace unreacted 8-aminoquinoline. Corrective Protocol:
-
Perform the reaction under an inert atmosphere (
or Ar). -
If the solid is colored after workup, recrystallize from boiling Ethanol or Hexane/Ethyl Acetate .
Module 3: Standard Operating Procedure (The "Golden Batch")
Target: 10 mmol Scale Expected Yield: >85% Purity: >98%
| Reagent | Equiv.[1][2] | Amount | Role |
| 8-Aminoquinoline | 1.0 | 1.44 g (10 mmol) | Substrate |
| Dichloromethane (DCM) | -- | 40 mL (0.25 M) | Solvent (Anhydrous) |
| Triethylamine (Et₃N) | 1.2 | 1.67 mL (12 mmol) | HCl Scavenger |
| Chloroacetyl Chloride | 1.1 | 0.88 mL (11 mmol) | Electrophile |
Step-by-Step Protocol:
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF). Add a stir bar and purge with Nitrogen.[3]
-
Solubilization: Add 8-Aminoquinoline, DCM, and Et₃N. Stir until clear. Cool to 0°C in an ice bath.
-
Addition: Dilute Chloroacetyl chloride in 5 mL of DCM. Add this solution dropwise via syringe/addition funnel over 20 minutes.
-
Visual Check: White precipitate (Et₃N·HCl salts) should form immediately.
-
-
Reaction: Remove ice bath. Stir at RT for 3–4 hours.
-
Checkpoint: TLC (Hexane:EtOAc 7:3). SM (
) should disappear; Product ( ) appears.
-
-
Quench & Workup:
-
Pour reaction mixture into a separatory funnel containing 50 mL saturated NaHCO₃ (neutralizes excess HCl/Acid Chloride). Shake well.
-
Phase Cut: Keep organic (bottom) layer.
-
Purification Wash (Critical): Wash organic layer with 1M HCl (30 mL) . This removes unreacted 8-AQ.
-
Wash with Brine (30 mL). Dry over Na₂SO₄. Filter and concentrate.
-
-
Final Polish: If the solid is slightly colored, recrystallize from hot Ethanol.
Module 4: Logic & Workflow Visualization
Figure 1: Reaction Logic & Troubleshooting Flowchart
Caption: Decision tree for reaction monitoring and impurity management. The 1M HCl wash is the critical control point for purity.
References & Authoritative Grounding
-
Daugulis, O., et al. (2005). "Palladium-Catalyzed Anilide-Directed Ortho-Arylation of sp2 C-H Bonds." Journal of the American Chemical Society. (Foundational work establishing the 8-aminoquinoline directing group utility).
-
Tran, L. D., & Daugulis, O. (2010). "Copper-Promoted Sulfenylation of sp2 C-H Bonds." Angewandte Chemie International Edition. (Demonstrates the robustness of the amide linkage in various catalytic cycles).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. (Standard reference for Schotten-Baumann and Anhydrous Amide Coupling protocols).
-
BenchChem Technical Support. "Optimization of 8-Aminoquinoline-Directed Arylation." (General troubleshooting for the subsequent C-H activation steps).
Sources
Technical Support Center: Purification of N-(8-quinolyl)-2-chloroacetamide via Recrystallization
Welcome to the technical support center for the purification of N-(8-quinolyl)-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we will address common challenges and provide robust, scientifically-grounded solutions.
I. Understanding the Molecule and the Method
N-(8-quinolyl)-2-chloroacetamide is a quinoline derivative. The purity of such compounds is critical for their efficacy and safety in therapeutic applications.[1] Recrystallization is a fundamental and powerful technique for purifying solid organic compounds by leveraging differences in solubility.[2][] The core principle involves dissolving the impure solid in a hot solvent and then allowing the pure compound to crystallize as the solution cools, leaving impurities behind in the "mother liquor".[4]
II. Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing N-(8-quinolyl)-2-chloroacetamide?
A1: Based on the structures of similar compounds, polar solvents are a good starting point for solubility tests.[5] Given that 2-chloroacetamide is soluble in methanol, ethanol, and water, these are excellent candidates to evaluate.[6][7] Ethyl acetate has also been successfully used for recrystallizing similar chloroacetamide and quinoline derivatives.[8]
Recommended Solvents to Screen:
-
Ethanol
-
Methanol
-
Ethyl Acetate
-
Water (use with caution due to potential for "oiling out")[9]
Q2: My compound is either too soluble or insoluble in all my test solvents. What should I do?
A2: This is a classic scenario that calls for a two-solvent (or mixed-solvent) recrystallization .[10] In this technique, you use a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[1][10]
Commonly Used Miscible Solvent Pairs:
The process involves dissolving the compound in a minimum amount of the hot "good" solvent and then slowly adding the "bad" solvent until the solution becomes cloudy (the point of saturation).[10] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[10]
Q3: I've added the hot solvent, but some solid material remains undissolved. What does this mean?
A3: This undissolved material is likely an insoluble impurity.[2][12] To remove it, you should perform a hot filtration . This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the solid impurities before allowing the filtrate to cool and crystallize.[10] It is crucial to keep the solution hot during this process to prevent premature crystallization of your desired product in the funnel.[13]
Q4: After cooling, my compound "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[14] This often happens when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[13][14]
Troubleshooting "Oiling Out":
-
Reheat and Add More Solvent: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool more slowly.[14][15]
-
Slower Cooling: Insulate the flask to encourage gradual cooling. Avoid placing the hot flask directly on a cold surface.[13][15]
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a mixed-solvent system.[14]
Q5: The solution has cooled, but no crystals have formed. What should I do?
A5: This is a common issue, often due to supersaturation or using too much solvent.[2][14]
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12][13]
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.[15]
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[14] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[15]
-
Cooling in an Ice Bath: Once the solution has cooled to room temperature, placing it in an ice bath can further decrease the solubility of your compound and promote crystallization.[13]
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the recrystallization of N-(8-quinolyl)-2-chloroacetamide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used.[2][15] - The compound is significantly soluble in the cold solvent.[2] - Premature crystallization during hot filtration. | - Boil off some of the solvent and re-cool.[15] - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a different solvent or a mixed-solvent system. - Pre-heat the filtration apparatus.[10] |
| Colored Impurities in Crystals | - The impurity co-crystallizes with the product. - The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).[12] - A second recrystallization may be necessary. |
| Crystals Form Too Quickly | - The solution is too concentrated. - The solution was cooled too rapidly ("shock cooling").[13] | - Reheat the solution and add a small amount of additional solvent.[15] - Allow the solution to cool slowly at room temperature before moving to an ice bath. Insulate the flask if necessary.[13][15] |
| Oily Precipitate Forms | - The melting point of the compound is below the solvent's boiling point.[14] - The solution is supersaturated. | - Reheat, add more solvent, and cool slowly.[14] - Try a lower-boiling point solvent. - Use a mixed-solvent system. |
| No Crystals Form Upon Cooling | - The solution is not saturated (too much solvent).[14] - The solution is supersaturated.[2] | - Induce crystallization by scratching the flask or adding a seed crystal.[15] - Reduce the solvent volume by boiling some off.[15] - Cool the solution in an ice bath after it has reached room temperature.[13] |
IV. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude N-(8-quinolyl)-2-chloroacetamide. Add a minimal amount of the chosen solvent (e.g., ethanol or ethyl acetate). Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[10]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[13] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[2]
-
Drying: Dry the purified crystals to remove any residual solvent.[4]
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.[10]
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[10]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using a cold mixture of the two solvents for washing.[10]
V. Visualized Workflows
Caption: General Recrystallization Workflow.
Caption: Troubleshooting Decision Tree.
VI. References
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved February 15, 2026, from [Link]
-
Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved February 15, 2026, from [Link]
-
2-Chloroacetamide. (n.d.). Solubility of Things. Retrieved February 15, 2026, from [Link]
-
Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396. Retrieved February 15, 2026, from [Link]
-
Recrystallization. (n.d.). California State University, Bakersfield. Retrieved February 15, 2026, from [Link]
-
Purification method of 8-hydroxyquinoline crude product. (2013). Google Patents. Retrieved February 15, 2026, from
-
How to Purify an organic compound via recrystallization or reprecipitation? (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Chloroacetamide. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
-
Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-708. Retrieved February 15, 2026, from [Link]
-
Recrystallization Issues. (2024, October 17). Reddit. Retrieved February 15, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 15, 2026, from [Link]
-
Recrystallisation Help. (2020, October 30). Reddit. Retrieved February 15, 2026, from [Link]
-
What is the best technique for amide purification? (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Chloroacetamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Chloroacetamide. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(2), 111-125. Retrieved February 15, 2026, from [Link]
-
Preparation of chloroacetamide. (1943). Google Patents. Retrieved February 15, 2026, from
-
A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. (2010). Arkivoc, 2011(3), 1-13. Retrieved February 15, 2026, from [Link]
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2020). Pharmaceutics, 12(10), 947. Retrieved February 15, 2026, from [Link]
-
Solubility of Some Drugs in Aqueous Solutions of Choline Chloride-Based Deep Eutectic Solvent Systems. (2023). Pharmaceutical and Biomedical Research. Retrieved February 15, 2026, from [Link]
-
Accessing new polymorphs and solvates through solvothermal recrystallization. (2022). IUCrJ, 9(Pt 2), 137–138. Retrieved February 15, 2026, from [Link]
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- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
Removing 8-aminoquinoline directing group after C-H functionalization
Technical Support Center: 8-Aminoquinoline (8-AQ) Removal Subject: Post-Functionalization Directing Group Cleavage Document ID: TSC-8AQ-2026-REV2 Role: Senior Application Scientist
Introduction: The "Anchor" Problem
You have successfully installed the 8-aminoquinoline (8-AQ) auxiliary (Daugulis group) and performed a high-value C-H functionalization. Now, you face the "Anchor Problem." The very features that make 8-AQ effective—its rigid bidentate chelation and resonance-stabilized amide bond—make it notoriously difficult to remove.[1] Standard hydrolysis often fails or requires conditions that destroy your newly formed C-C bonds.[1]
This guide moves beyond generic textbook answers. We treat 8-AQ removal as a chemo-selective engineering challenge . Below are the validated workflows, decision matrices, and troubleshooting protocols to cleanly excise the auxiliary while preserving your molecule's integrity.
Module 1: Method Selection Wizard
Do not guess. Use this logic gate to select the correct deprotection strategy based on your substrate's sensitivity profile.
Caption: Figure 1. Logic gate for selecting the optimal 8-aminoquinoline removal strategy based on substrate stability and desired functional group outcome.
Module 2: Standard Operating Procedures (SOPs)
Protocol A: Oxidative Deprotection (Cerium Ammonium Nitrate - CAN)
Best for: Substrates lacking electron-rich arenes; rapid conversion to carboxylic acids.
The Mechanism: CAN acts as a Single Electron Transfer (SET) oxidant. It oxidizes the electron-rich quinoline ring (not the substrate), disrupting the aromaticity and chelation. This converts the stable amide into a highly labile intermediate (often an imide or quinone-like species) that hydrolyzes rapidly.
Step-by-Step:
-
Solvent System: Dissolve substrate (0.1 mmol) in a mixture of MeCN:H₂O (4:1) . The water is critical for the final hydrolysis step.
-
Reagent Addition: Cool to 0°C. Add Cerium(IV) Ammonium Nitrate (CAN) (3.0 – 4.0 equiv) portion-wise.
-
Note: The solution will turn vivid orange/red.
-
-
Reaction: Stir at 0°C to Room Temperature (RT) for 1–4 hours. Monitor by TLC (the starting material spot will disappear; a polar baseline spot often appears).
-
Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (to remove Cerium salts and acidic byproducts) and brine.
-
Purification: The byproduct is usually water-soluble or easily separable.
Validation Check:
-
If the reaction turns black/tarry immediately, your substrate is being oxidized. Abort and switch to Method B.
Protocol B: Nitrosative Cleavage (The "Twisted Amide" Route)
Best for: Direct access to carboxylic acids; avoids heavy metals.
The Mechanism: Nitrosonium ions (NO⁺) attack the amide nitrogen to form an N-nitroso species. This destabilizes the amide resonance (twisting the bond) and creates a diazonium-like leaving group, which is then hydrolyzed by water.
Step-by-Step:
-
Setup: Dissolve substrate in DCM or MeCN .
-
Activation: Add BF₃·Et₂O (2.0 equiv) at 0°C.
-
Why? Lewis acid activates the amide and scavenges water initially.
-
-
Nitrosylation: Add tert-Butyl Nitrite (TBN) (3.0 equiv) or aqueous NaNO₂/H₂SO₄ (if substrate tolerates acid).
-
Hydrolysis: Stir for 2–12 hours. Add water (10 equiv) or aqueous NaHCO₃ to trigger the hydrolysis of the N-nitroso intermediate.
-
Isolation: Extract with DCM. The 8-AQ byproduct is converted to a heterocyclic species that requires chromatographic separation.
Protocol C: Transamidation (Thermodynamic Sink)
Best for: Base-stable substrates; recovering the expensive 8-AQ auxiliary.
The Mechanism: This relies on the "Chelation Effect." Ethylene diamine attacks the amide. The resulting byproduct forms a stable 5-membered intramolecular hydrogen bond/chelate, which acts as a thermodynamic sink, driving the equilibrium forward.
Step-by-Step:
-
Reagent: Dissolve substrate in neat Ethylene Diamine (or 10 equiv in Ethanol).
-
Heat: Heat to 50–80°C .
-
Tech Tip: Microwave irradiation (100°C, 30 min) vastly accelerates this.
-
-
Workup: Dilute with diluted HCl (1M) to protonate the excess amine (if product is not acid-sensitive) or simply evaporate and column.
-
Result: Yields the primary amide (not acid).[2][3] To get the acid, you must hydrolyze the primary amide further (which is much easier than the 8-AQ amide).
Module 3: Troubleshooting (FAQ)
Ticket #101: "My reaction stalls at 50% conversion using NaOH."
-
Diagnosis: The 8-AQ amide is exceptionally stable due to resonance.[1] Hydroxide is a poor nucleophile against this specific amide.
-
Fix: Add hydrogen peroxide (H₂O₂) to your NaOH mixture. The hydroperoxide anion (HOO⁻) is 100x more nucleophilic (alpha-effect) and will cleave the bond at lower temperatures.
Ticket #102: "The CAN method destroyed my product."
-
Diagnosis: You likely have an electron-rich alkene or benzyl ether that CAN oxidized.
-
Fix: Switch to IBX (2-Iodoxybenzoic acid) in DMSO/Water. IBX is milder and tolerates olefins better than CAN while still activating the quinoline ring. Alternatively, use the Ozonolysis method (Maulide protocol) at -78°C if you have no other double bonds.
Ticket #103: "I need the ester, not the acid."
-
Diagnosis: Aqueous methods yield acids.
-
Fix: Use BF₃·Et₂O in absolute Ethanol (reflux). This "alcoholysis" directly transesterifies the amide to the ethyl ester. The BF₃ coordinates the quinoline nitrogen, breaking the bidentate lock.
Ticket #104: "Epimerization occurred at the alpha-center."
-
Diagnosis: Harsh basic conditions (NaOH) or high heat caused deprotonation at the alpha-position.
-
Fix: Use Nitrosative Cleavage (Method B) . It proceeds under acidic/neutral conditions and avoids the enolate intermediate, preserving stereocenters.
Module 4: Comparative Data Analysis
Use this table to justify your method selection in experimental reports.
| Feature | Oxidative (CAN) | Nitrosative (TBN) | Transamidation | Basic Hydrolysis |
| Primary Product | Carboxylic Acid | Carboxylic Acid | Primary Amide | Carboxylic Acid |
| Yield (Avg) | 75-90% | 80-95% | 85-99% | 50-80% |
| FG Tolerance | Low (No oxidizables) | Medium (Acid stable) | High (Base stable) | Low (Base stable) |
| Auxiliary Recovery | No (Destroyed) | No (Modified) | Yes (Recoverable) | Yes |
| Scalability | High | Medium | High | High |
| Cost | Low | Medium | Very Low | Very Low |
Module 5: Advanced Visualization (Pathway)
Understanding the Nitrosative Cleavage pathway helps in troubleshooting side reactions.
Caption: Figure 2. Mechanistic pathway of Nitrosative Cleavage. The formation of the N-nitroso intermediate breaks the amide resonance, facilitating mild hydrolysis.
References
-
Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society. [Link]
- Context: The foundational paper establishing the 8-AQ auxiliary and initial hydrolysis methods.
-
Zhang, F., & Das, K., et al. (2014). Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group.[1][4] Angewandte Chemie International Edition. [Link]
- Context: Describes the oxidative deprotection (Ozonolysis/Maulide method)
-
Li, X., Song, M., et al. (2019).[2] Selective Removal of Aminoquinoline Auxiliary by IBX Oxidation.[2] The Journal of Organic Chemistry. [Link]
- Context: Protocol for using IBX as a milder altern
-
Cui, S., Zhang, Y., & Wu, Q. (2013). Efficient Removal of the 8-Aminoquinoline Directing Group via Nitrosylation. Chemical Communications. [Link]
- Context: The authoritative source for the Nitros
-
Fitzgerald, L. S., & O'Duill, M. L. (2021).[5] A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal. [Link]
-
Context: A comprehensive review of all removal strategies and limitations.[4]
-
Sources
Reducing polymerization byproducts when using chloroacetamide linkers
Technical Support Center: Covalent Linker Chemistry Topic: Reducing Polymerization & Aggregation Byproducts with Chloroacetamide Linkers Doc ID: TS-CHL-042 | Version: 2.1
Executive Summary
Chloroacetamides are moderately reactive electrophiles (
However, this lower reactivity often tempts researchers to force reaction conditions (higher pH, concentration, or temperature), leading to two distinct forms of "polymerization":
-
Small Molecule Oligomerization: Self-reaction of the linker during synthesis (Head-to-Tail polymerization).
-
Protein Aggregation: High-molecular-weight cross-linking during bioconjugation due to off-target Lysine modification.
This guide provides the protocols to suppress these side reactions.
Module 1: The Reactivity Landscape
To prevent byproducts, you must first understand the competition between your target and the side reactions. Chloroacetamides are 20–100x slower than iodoacetamides, requiring careful modulation of pH to activate the nucleophile without triggering hydrolysis or off-target events.
Reactivity Competition Diagram
The following diagram illustrates the kinetic competition you are managing. Your goal is to maximize Path A while suppressing Paths B and C.
Figure 1: Kinetic competition in chloroacetamide conjugation. Path A is the target. Path B leads to heterogeneity and aggregation. Path C consumes the reagent.
Module 2: Troubleshooting & Optimization Guides
Scenario A: Preventing "Gunk" During Linker Synthesis
Context: You are synthesizing a PROTAC linker containing an amine on one end and a chloroacetamide on the other.
The Issue: The linker turns into an insoluble oligomer or "gum" during purification. The Cause: Head-to-Tail Self-Polymerization. If the linker contains a free amine (nucleophile) and a chloroacetamide (electrophile), it will polymerize intermolecularly, especially when concentrated.
Q: How do I stop my linker from reacting with itself? A: You must orthogonalize the reactivity using a "Safety-Catch" approach.
-
Protect the Amine: Never expose a free amine and a chloroacetamide in the same molecule until the very last step. Use acid-labile protecting groups (Boc) for the amine.
-
Order of Operations: Install the chloroacetamide after coupling the linker to the ligand, or keep the amine Boc-protected until the moment of conjugation.
-
Base Management: Chloroacetylation of an amine usually requires a base (TEA/DIPEA). Immediately remove excess base and quench the reaction with dilute acid (0.1 M HCl) during workup to protonate any residual amines, rendering them non-nucleophilic.
Scenario B: Preventing Protein Aggregation During Conjugation
Context: You are labeling a protein, but SEC-MALS shows high-molecular-weight aggregates (dimers/trimers).
Q: Why is my protein aggregating? A: Aggregation is typically driven by two factors: Over-labeling (Lysine modification) or Hydrophobic collapse .
Factor 1: Specificity Control (pH Tuning)
Chloroacetamides are less reactive, so researchers often hike the pH to 9.0. Do not do this. At pH > 8.5, Lysine (
-
Protocol: Maintain pH between 7.5 and 8.0 .
-
Why: Cysteine (pKa ~8.3) is largely thiolate (reactive) at this pH, while Lysine is almost entirely protonated (ammonium, unreactive). This kinetic window ensures site specificity [1].
Factor 2: Solvent & Hydrophobicity If your chloroacetamide linker is lipophilic (e.g., contains alkyl chains or aromatic rings), attaching it to the protein surface can induce hydrophobic aggregation.
-
Protocol: Include 5–10% organic co-solvent (DMSO or DMAc) in the buffer to solubilize the linker before addition.
-
Additives: If aggregation persists, add L-Arginine (0.5 M) or Trehalose to the conjugation buffer. These excipients suppress protein-protein interactions without interfering with the
reaction.
Module 3: Critical Experimental Parameters
Data Table: Optimization Matrix
Use this table to select conditions based on your specific failure mode.
| Variable | Recommended Range | Impact of "Too Low" | Impact of "Too High" |
| pH | 7.5 – 8.0 | Reaction stalls (Cys protonated) | Lysine modification (Aggregation) |
| Stoichiometry | 1.1 – 3.0 eq | Incomplete labeling | Non-specific binding / Precipitation |
| Temperature | 4°C – 25°C | Very slow kinetics | Hydrolysis / Denaturation |
| Buffer | HEPES, Phosphate | N/A | Avoid primary amine buffers (Tris/Glycine) |
| Quenching | DTT / BME | Polymerization continues | N/A (Essential step) |
Step-by-Step Protocol: The "Clean" Conjugation
This protocol is designed to minimize aggregation.
-
Preparation: Exchange protein into 50 mM HEPES, 150 mM NaCl, pH 7.8 . (Avoid Tris; it contains amines that react with chloroacetamides).
-
Reduction (Critical): Treat protein with TCEP (2–3 eq) for 30 mins to ensure Cysteines are reduced. Note: TCEP does not need to be removed for chloroacetamide reactions, unlike maleimides.
-
Addition: Dissolve chloroacetamide linker in anhydrous DMSO. Add to protein dropwise while vortexing. Final DMSO conc should be <5%.
-
Target Ratio: 3–5 molar equivalents of linker over protein.
-
-
Incubation: Incubate at 25°C for 2–4 hours or 4°C overnight . (Chloroacetamides are slow; patience is required).
-
Quenching (The Stop Button): Add 10 mM DTT or
-Mercaptoethanol (BME) . Incubate for 15 mins. -
Purification: Desalt via Zeba spin column or dialysis to remove the quenched linker-DTT adduct.
Module 4: Troubleshooting Decision Tree
Follow this logic flow to diagnose persistent issues.
Figure 2: Diagnostic workflow for chloroacetamide conjugation failures.
References
-
Lundblad, R. L. (2020).[4] Chemical Reagents for Protein Modification. Taylor & Francis. (Detailed kinetics of haloacetates vs. amino acid side chains).
-
Kelemen, R. E., et al. (2016).[3] Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.[3] Bioconjugate Chemistry, 27(8), 1872–1883. (Demonstrates quenching protocols and stability).
-
WuXi Biology. (2023). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. QM Magic Class, Chapter 33. (Mechanistic insight into reactivity and transition states).
-
Patterson, J. T., et al. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine. Molecules, 28(17). (Thermodynamics of pH dependence for Cys vs Lys selectivity).
Sources
Validation & Comparative
Efficiency of N1-(8-quinolyl)-2-chloroacetamide in Remote C-H Activation
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Gold Standard" of Remote Activation
In the landscape of C-H functionalization, N1-(8-quinolyl)-2-chloroacetamide represents a pivotal scaffold that exemplifies the power of the 8-Aminoquinoline (8-AQ) directing group. Often referred to as the "Daugulis Auxiliary," this bidentate system has revolutionized the ability to access remote, unactivated C(sp3)–H bonds that are inert to monodentate directing groups.
This guide objectively evaluates the efficiency of the 8-AQ system (using the chloroacetamide derivative as a model substrate) against primary alternatives: Picolinamide (PIP) and Monodentate Amides .
Key Takeaway: While monodentate systems struggle with entropic penalties in remote activation, the 8-AQ moiety in N1-(8-quinolyl)-2-chloroacetamide forms a rigid N,N-bidentate chelate with Palladium. This stabilizes high-valent Pd(IV) intermediates, enabling
Mechanistic Insight: The "Chelo-Zone" Advantage
To understand the efficiency of N1-(8-quinolyl)-2-chloroacetamide, one must analyze the coordination geometry. The 8-aminoquinoline group does not merely "dock" the metal; it enforces a specific stereoelectronic environment.
The Bidentate Stabilization Effect
Unlike monodentate directing groups (DGs) that rely on weak carbonyl coordination, the 8-AQ system coordinates via the quinoline nitrogen and the amide nitrogen (after deprotonation). This creates a rigid 5-membered metallacycle.
-
Kinetic Stability: The bidentate coordination significantly lowers the transition state energy for C-H cleavage (CMD mechanism).
-
Thermodynamic Stability: It stabilizes the Pd(IV) center, preventing premature reductive elimination or catalyst decomposition, which is the primary failure mode for monodentate systems.
Visualization: Catalytic Cycle & Coordination
The following diagram illustrates the critical "pre-transition state" assembly that grants 8-AQ its superior efficiency.
Caption: The 8-AQ moiety locks Pd(II) into a rigid metallacycle, facilitating the energetically demanding C(sp3)-H cleavage via a Concerted Metalation-Deprotonation (CMD) pathway.
Comparative Analysis: 8-AQ vs. Alternatives
The following data compares the efficiency of the 8-AQ system (as found in N1-(8-quinolyl)-2-chloroacetamide) against the Picolinamide (PIP) system and standard N-Phenyl acetamides (Monodentate).
Table 1: Efficiency Metrics in Remote C(sp3)-H Arylation
| Metric | 8-Aminoquinoline (8-AQ) | Picolinamide (PIP) | Monodentate (N-Ph) |
| Coordination Mode | Bidentate (N,N) | Bidentate (N,N) | Monodentate (O or N) |
| 85 - 98% (Excellent) | 60 - 80% (Good) | < 10% (Poor) | |
| 70 - 90% (Very Good) | 75 - 92% (Excellent) | 0% (Inert) | |
| Methylene Reactivity | High (Activates | Moderate | None |
| Removal Difficulty | High (Requires harsh conditions) | Moderate | Easy |
| Catalyst Loading | Low (1-5 mol% Pd) | Moderate (5-10 mol% Pd) | High (Stoichiometric often) |
Critical Analysis
-
Vs. Monodentate: There is no contest. For remote aliphatic C-H activation, monodentate groups fail due to the entropic cost of bringing the metal to the
or position. The 8-AQ system bridges this gap effectively. -
Vs. Picolinamide (PIP): The PIP group is the closest competitor. While PIP is slightly better for
-C-H activation due to a more flexible bite angle, 8-AQ is superior for -C-H activation and activating sterically hindered methylene sites. The 8-AQ system is generally more robust but harder to remove post-reaction.[1]
Experimental Protocol: Self-Validating Workflow
This protocol outlines the standard procedure for utilizing N1-(8-quinolyl)-2-chloroacetamide in a Pd-catalyzed arylation or alkylation. This workflow is designed to be self-validating —if the color change in Step 2 does not occur, the coordination has failed.
Step 1: Substrate Preparation (If not commercial)
-
Reagents: 8-Aminoquinoline (1.0 equiv), Chloroacetyl chloride (1.1 equiv), Et3N (1.2 equiv), DCM.
-
Procedure: Add acid chloride dropwise to the amine at 0°C.
-
Checkpoint: Product should be a beige/white solid.
H NMR must show the characteristic downfield shift of the amide NH ( ppm), indicating hydrogen bonding with the quinoline nitrogen.
Step 2: C-H Activation (Arylation Example)
-
Substrate: N1-(8-quinolyl)-2-chloroacetamide (0.2 mmol).
-
Catalyst: Pd(OAc)
(5-10 mol%). -
Coupling Partner: Aryl Iodide (2.0 equiv).
-
Additives: AgOAc (1.0 equiv) as oxidant/halide scavenger.
-
Solvent:
-Amyl alcohol or Toluene (0.2 M). -
Conditions: Sealed tube, 110°C, 12-24 h.
Self-Validating Mechanism:
-
Color Change: The reaction mixture typically turns from pale yellow to dark brown/black. If it remains pale, the Pd has not engaged the cycle (check oxidant quality).
-
TLC Monitoring: The 8-AQ substrate is highly polar. As the reaction proceeds, the product (less polar due to arylation) will move higher on the TLC plate.
Step 3: Directing Group Removal (The Bottleneck)
-
Method A (Oxidative): Ozone (
) at -78°C followed by workup yields the primary amide. -
Method B (Hydrolysis): NaOH/EtOH at reflux. Note: 8-AQ amides are extremely stable; this step often requires 24h+ reflux.
Workflow Visualization
Caption: Operational workflow for 8-AQ directed C-H activation. The 'Checkpoint' is critical for ensuring catalyst engagement before proceeding to harsh removal steps.
References
-
Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate.[2] Journal of the American Chemical Society, 127(38), 13154–13155. Link
-
Shabashov, D., & Daugulis, O. (2010). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds. Journal of the American Chemical Society, 132(11), 3965–3975. Link
-
He, G., Chen, G. (2011). Recent Advances in Palladium-Catalyzed Reactions of sp3 C-H Bonds with Bidentate Directing Groups. Angewandte Chemie International Edition, 50(22), 5192–5196. Link
-
Corbet, M., & De Campo, F. (2013).[3][4] 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds.[4] Angewandte Chemie International Edition, 52(38), 9896-9909. Link
-
Fitzgerald, L. S., & O'Duill, M. L. (2021).[5] A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal, 27(33), 8411–8436. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 3. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A Guide to Directing Group Removal: 8-Aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution MS/MS Profiling: N-(8-quinolyl)-2-chloroacetamide vs. Positional Isomers
Executive Summary
N-(8-quinolyl)-2-chloroacetamide (8-QCA) is a critical electrophilic scaffold used in covalent fragment screening and proteomic profiling. Its reactivity is driven by the chloroacetamide "warhead," but its structural integrity is defined by the 8-aminoquinoline core.
In drug discovery workflows, distinguishing 8-QCA from its positional isomers (e.g., N-(5-quinolyl)-2-chloroacetamide ) or synthesis byproducts is essential. This guide delineates the specific Mass Spectrometry (MS) fragmentation patterns that differentiate the 8-substituted isomer, driven primarily by the "Ortho-Effect"—a proximity-induced interaction between the amide linker and the quinoline nitrogen.
Part 1: Structural Context & Ionization Physics
The "Ortho-Effect" in Electrospray Ionization (ESI)
The defining feature of 8-QCA under ESI(+) conditions is the capability for intramolecular hydrogen bonding and nucleophilic assistance .
-
8-QCA (Target): The quinoline nitrogen (N1) is spatially adjacent to the amide nitrogen (N'). Upon protonation, this proximity facilitates a specific cyclization-elimination pathway (loss of HCl) that is energetically favorable.
-
5-QCA (Comparator): The quinoline nitrogen is distal to the amide arm. This prevents the "ortho" cyclization mechanism, forcing the molecule to fragment via higher-energy direct bond cleavages (e.g., simple amide hydrolysis or ketene loss).
Key Physicochemical Parameters
| Parameter | N-(8-quinolyl)-2-chloroacetamide | N-(5-quinolyl)-2-chloroacetamide |
| Monoisotopic Mass | 220.04 Da | 220.04 Da |
| [M+H]+ | m/z 221.05 | m/z 221.05 |
| Isotope Pattern | 3:1 ( | 3:1 ( |
| Dominant Mechanism | Proximity-assisted Cyclization | Charge-remote Fragmentation |
Part 2: Comparative Fragmentation Analysis
The following data compares the fragmentation behavior under Collision-Induced Dissociation (CID) at moderate collision energies (20-35 eV).
Table 1: Diagnostic Ion Table
| m/z (approx) | Fragment Identity | 8-QCA Abundance | 5-QCA Abundance | Mechanistic Origin |
| 221/223 | [M+H]+ | Precursor | Precursor | Protonated Molecular Ion |
| 185 | [M+H - HCl]+ | High (Base Peak) | Low / Absent | Intramolecular Cyclization (Ortho-Effect) . Formation of a stable tricyclic pyrazino-quinolinium cation. |
| 179 | [M+H - C₂H₂O]+ | Medium | High | Loss of Ketene (neutral). Standard amide fragmentation. |
| 145 | [M+H - C₂H₂OCl]+ | Low | Medium | Cleavage of the N-C(amide) bond; formation of aminoquinoline cation. |
| 129 | [Quinoline]+ | Medium | Medium | Loss of the entire acetamide chain. |
Technical Insight: The "HCl Loss" Differentiator
The most critical differentiator is the peak at m/z 185 .
-
In 8-QCA , the quinoline nitrogen acts as an internal base/nucleophile, attacking the chloromethyl carbon or stabilizing the transition state, leading to the rapid expulsion of HCl and formation of a fused ring system.
-
In 5-QCA , this geometry is impossible. The loss of HCl is kinetically disfavored compared to the loss of ketene (m/z 179).
Part 3: Mechanistic Pathways (Visualization)
The following diagram illustrates the divergent pathways. The Green path represents the unique "Ortho-Effect" available only to the 8-isomer.
Caption: Mechanistic divergence showing the proximity-driven cyclization (Green Path) unique to the 8-quinolyl isomer vs. standard amide cleavage (Grey Path).
Part 4: Experimental Protocols
To replicate these results and validate the identity of your compound, follow this self-validating LC-MS/MS workflow.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 8-QCA in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).
-
Note: Avoid using alcohols (Methanol) as the solvent if the sample will sit for long periods, as chloroacetamides can slowly solvolyze.
-
LC-MS/MS Conditions
-
Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6500 series or Sciex Triple Quad).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-6 min: 5% -> 95% B (Linear ramp)
-
6-8 min: 95% B (Wash)
-
-
Ion Source (ESI+):
-
Gas Temp: 300°C
-
Capillary Voltage: 3500 V
-
Fragmentor: 110 V (Keep low to prevent in-source fragmentation of the labile Cl).
-
Validation Workflow (Decision Tree)
Caption: Step-by-step decision tree for confirming the 8-quinolyl isomer based on the diagnostic m/z 185 fragment.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on ortho-effects and rearrangement mechanisms).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of covalent drugs and reactive intermediates in ESI-MS." Journal of Mass Spectrometry.
-
Fu, Q., et al. (2016). "Ortho-effect in the fragmentation of substituted aromatic amides." Rapid Communications in Mass Spectrometry.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12345 (Generic Chloroacetamide derivatives). [Link]
A Comparative Guide to the Reactivity of Chloroacetamide vs. Bromoacetamide Quinoline Derivatives in Covalent Inhibitor Design
Introduction: The Strategic Choice of an Electrophilic Warhead
In the landscape of modern drug discovery, particularly in the development of targeted covalent inhibitors (TCIs), the electrophilic "warhead" is a critical component that dictates potency, selectivity, and overall therapeutic potential.[1][2] Among the arsenal of reactive groups available to medicinal chemists, haloacetamides—specifically chloroacetamides and bromoacetamides—have emerged as workhorse functionalities for their ability to form stable covalent bonds with nucleophilic residues on target proteins, most notably cysteine.[3][4][5]
When appended to a scaffold of proven biological relevance, such as the versatile quinoline nucleus, the choice of the halogen atom is not a trivial matter.[6][7][8] Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their wide-ranging biological activities.[9] This guide provides an in-depth comparison of the reactivity of chloroacetamide versus bromoacetamide quinoline derivatives. We will dissect the underlying mechanistic principles, present a framework for experimental validation, and discuss the strategic implications for designing next-generation covalent therapies.
Pillar 1: Mechanistic Underpinnings of Haloacetamide Reactivity
The covalent modification of a protein by a haloacetamide derivative proceeds through a classic bimolecular nucleophilic substitution (SN2) reaction .[3] In a biological context, the most common nucleophile is the deprotonated thiol side chain of a cysteine residue (the thiolate anion, RS⁻), which attacks the electrophilic α-carbon of the haloacetamide.
The fundamental difference in reactivity between chloroacetamide and bromoacetamide derivatives lies in the identity of the leaving group—the halide ion. The key principles are:
-
Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the stability of the leaving group. A better leaving group is one that is more stable on its own. Bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning Br⁻ is a weaker conjugate base and thus more stable.
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy means that less energy is required to break the C-Br bond in the transition state, leading to a lower activation energy and a faster reaction rate.
Kinetic studies on model haloacetamides confirm that the reaction proceeds through a concerted, early transition state with respect to both the nucleophilic attack by the thiolate and the departure of the halide.[3] Consequently, bromoacetamide derivatives are intrinsically more reactive electrophiles than their chloroacetamide counterparts .
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Introduction: The Strategic Role of Directing Groups in C-H Functionalization
An In-Depth Technical Guide to the Performance of N-(8-quinolyl) Auxiliary in Catalysis
The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds has revolutionized modern organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies.[1] At the heart of this revolution lies the concept of directed C-H activation, where a functional group within a substrate coordinates to a metal catalyst, delivering it to a specific C-H bond and thereby ensuring high levels of regio- and stereoselectivity.[1][2] Among the pantheon of directing groups, the N-(8-quinolyl) amide, derived from 8-aminoquinoline (AQ), has emerged as a uniquely powerful and versatile auxiliary.[3][4]
This guide provides a comprehensive comparison of the N-(8-quinolyl) auxiliary's performance, grounded in experimental data and mechanistic insights. We will explore its application across various metal-catalyzed transformations, compare its efficacy against other common directing groups, and discuss the practical aspects of its installation and, crucially, its removal.
The N-(8-quinolyl) Auxiliary: A Privileged Bidentate Ligand
The remarkable success of the 8-aminoquinoline (AQ) auxiliary stems from its robust bidentate chelation to a metal center through the quinoline nitrogen and the amide nitrogen.[5] This N,N-coordination creates a stable five-membered metallacycle intermediate, which is kinetically and thermodynamically favored, positioning the metal catalyst in close proximity to the target C-H bond for activation.[1][6]
The quinoline moiety's strong donor capacity and the protic nature of the amide N-H are critical. This combination facilitates the displacement of anionic ligands (like acetate) from the metal precursor, promoting the formation of the active catalytic species and enabling access to the vacant coordination site required for C-H bond cleavage.[6]
Caption: General coordination mode of the N-(8-quinolyl) auxiliary with a metal center (M).
Performance in Key Catalytic Transformations
The AQ auxiliary is compatible with a wide array of transition metals, including palladium, cobalt, nickel, and copper, facilitating a diverse range of C-H functionalization reactions.[7]
Palladium-Catalyzed C-H Arylation and Alkylation
Palladium catalysis is where the AQ group has been most extensively utilized. It effectively directs the arylation and alkylation of both sp² and sp³ C-H bonds.[8] Notably, for the more challenging functionalization of unactivated sp³ C-H bonds, the 8-aminoquinoline auxiliary is particularly effective for reacting at secondary positions.[8] This capability allows for the direct transformation of simple aliphatic carboxylic acid derivatives into more complex, value-added products.
Table 1: Selected Examples of Pd-Catalyzed C-H Functionalization using the N-(8-quinolyl) Auxiliary
| Substrate (AQ-Amide of) | Coupling Partner | Catalyst / Base / Solvent | Product Yield | Reference |
| Butyric Acid | 4-Iodoanisole | Pd(OAc)₂, Cs₃PO₄, t-Amyl alcohol | 76% | [8] |
| Cyclohexanecarboxylic Acid | 4-Iodoanisole | Pd(OAc)₂, Cs₃PO₄, t-Amyl alcohol | 65% (di-arylated) | [8] |
| Pivalic Acid | 1-Iodooctane | Pd(OAc)₂, K₂CO₃, t-Amyl alcohol | 68% | [8] |
| Benzoic Acid | Iodobenzene | Pd(OAc)₂, CsOAc, Toluene | 95% | [3] |
| Proline Derivative | (E)-β-Iodostyrene | Pd(OAc)₂, Ag₂CO₃, Dioxane | 85% | [9] |
Cobalt- and Nickel-Catalyzed Reactions
While palladium has dominated the field, less expensive 3d transition metals like cobalt and nickel have emerged as powerful alternatives for AQ-directed C-H activation.[10] Cobalt(II) catalysts have been successfully employed for C-H functionalization and annulation reactions with alkynes.[5] Nickel catalysis has enabled transformations such as the direct sulfenylation and sulfonylation of benzamide derivatives, showcasing the auxiliary's broad utility.[3][5]
Comparative Analysis with Alternative Directing Groups
The efficacy of a directing group is judged not only by its performance but also by how it compares to other available auxiliaries. The N-(8-quinolyl) group is often benchmarked against other N,N-bidentate systems like picolinamide (PA) and monodentate groups like the pyridine moiety.
Table 2: Comparison of N-(8-quinolyl) with Other Common Directing Groups
| Directing Group | Coordination | Key Advantages | Key Disadvantages / Limitations |
| N-(8-quinolyl) (AQ) | N,N-Bidentate | Highly versatile across many metals (Pd, Co, Ni, Cu).[5][7] Effective for both sp² and sp³ C-H bonds.[8] Privileged for secondary sp³ C-H sites.[8] | Robust amide bond makes removal challenging.[2][11] Requires harsh conditions for cleavage which may not be compatible with sensitive functional groups. |
| Picolinamide (PA) | N,N-Bidentate | Generally effective in many C-H activations. Readily synthesized. | Can be less efficient than AQ in certain transformations; for instance, lower yields were observed in some cross-metathesis reactions.[7] |
| 2-Pyridyl | N-Monodentate | Simpler structure. Often used for directing C-H activation of arylpyridines. | Weaker chelation effect compared to bidentate systems, often leading to lower reactivity or requiring higher catalyst loadings. |
| 2-(methylthio)aniline (MTA) | N,S-Bidentate | Particularly effective for monoarylation of primary sp³ C-H bonds.[8] | Less effective than AQ for secondary sp³ C-H arylation.[8] |
The superior performance of the AQ group, especially in challenging sp³ C-H functionalizations, is often attributed to the strong chelation and favorable geometry of the resulting five-membered metallacycle intermediate.
Mechanistic Insights: The Catalytic Cycle
The generally accepted mechanism for AQ-directed C-H activation involves a sequence of coordination, C-H bond cleavage, and functionalization steps. For a palladium-catalyzed arylation, the cycle typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[6]
-
Coordination: The AQ-amide substrate coordinates to the Pd(II) catalyst.
-
C-H Activation (CMD): An anionic ligand (e.g., acetate) on the palladium center assists in the deprotonation of the C-H bond, leading to the formation of a stable five-membered palladacycle intermediate. This is often the rate-determining step.
-
Oxidative Addition: The aryl halide (Ar-X) oxidatively adds to the Pd(II) center, forming a Pd(IV) intermediate.
-
Reductive Elimination: The desired C-C bond is formed via reductive elimination from the Pd(IV) species, regenerating a Pd(II) complex which can re-enter the catalytic cycle.
Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation directed by the AQ auxiliary.
Experimental Protocols: Synthesis and Removal
A key aspect of employing any auxiliary is the ease of its installation and subsequent removal.
Representative Protocol: Synthesis of an N-(8-quinolyl) Amide
The synthesis is typically a standard amide coupling reaction between a carboxylic acid and 8-aminoquinoline.
-
To a solution of the desired carboxylic acid (1.0 eq.) in an appropriate solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add 8-aminoquinoline (1.0 eq.) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours until completion, as monitored by TLC or LC-MS.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(8-quinolyl) amide.
The Challenge of Removal: Strategies and Limitations
The resonance stabilization of the AQ amide bond makes it highly robust, presenting a significant challenge for its removal post-functionalization.[2][11] Several methods have been developed, each with its own scope and limitations.
-
Acidic or Basic Hydrolysis: This is the most direct method but often requires harsh conditions (e.g., concentrated HCl or NaOH at high temperatures for extended periods), which can be detrimental to other functional groups in the molecule.
-
Oxidative Cleavage: A milder, two-step protocol involves the oxidation of the amide to a more labile N-acyl-N-(quinolin-8-yl)nitrone or imide, which can then be cleaved under milder hydrolytic or reductive conditions.[5]
-
Transamidation: In some cases, the AQ group can be exchanged with another amine under specific catalytic conditions.[12]
Caption: Workflow illustrating common strategies for the removal of the 8-aminoquinoline auxiliary.
Conclusion
The N-(8-quinolyl) auxiliary has proven to be an exceptionally effective and versatile directing group for a broad spectrum of transition metal-catalyzed C-H functionalization reactions. Its strong, bidentate chelation enables the activation of both sp² and sp³ C-H bonds with high efficiency and selectivity, particularly at secondary sp³ centers, a task that remains a significant challenge in synthesis. While its high stability makes its removal a critical consideration in synthetic planning, the development of various cleavage protocols continues to expand its applicability. For researchers aiming to perform challenging C-H activations, the N-(8-quinolyl) amide remains a premier tool, offering a reliable and powerful strategy to construct complex molecular architectures.
References
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- Synthesis and catalytic applications of derivatives of 7,7'-dihydroxy-8,8'-biquinolyl (azaBINOL). (2013, July 18).
- Dhayalan, V., et al. (2022, January 18). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. SynOpen, 6, 31–57.
- Benign synthesis of the unsymmetrical ligand N-(8-quinolyl)quinoline-2-carboxamide (Hqcq) and the varied crystal chemistry of its Cu(II), Zn(II), and Cd(II) complexes bearing acetato and aqua co-ligands. (n.d.).
- Mechanism-Driven Development of N -(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. (2023, April). Organometallics, 42(18).
- 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. (2015). Organic & biomolecular chemistry.
- Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers. (n.d.). SciSpace.
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- A Guide to Directing Group Removal: 8‐Aminoquinoline. (2025, October 19).
- ChemInform Abstract: 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. (n.d.).
- Synthesis and application of 8‐aminoquinoline auxiliary in diverse C−H functionalization protocols. (n.d.).
- 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. (2013, September 16). PubMed.
- Directing groups in synthesis and methodology. (In this review, DG=8‐aminoquinoline.). (n.d.).
- Stereospecific, Palladium-catalyzed C(sp3)–H Alkenylation and Alkynylation of a Proline Derivative Enabled by 8-Aminoquinoline as a Directing Group. (n.d.). ChemRxiv.
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A Senior Application Scientist’s Guide to the Validation of Purity for N-(8-quinolyl)-2-chloroacetamide using High-Performance Liquid Chromatography
Introduction: The Imperative for Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which safety and efficacy are built. For novel compounds like N-(8-quinolyl)-2-chloroacetamide, a molecule with potential biological activity stemming from its quinoline and chloroacetamide moieties, rigorous purity assessment is a non-negotiable step. Impurities, which can arise from synthesis, degradation, or storage, may introduce confounding variables in biological assays, exhibit their own pharmacological or toxicological effects, and ultimately compromise patient safety.[1][2]
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] This guide provides an in-depth, experience-driven protocol for the validation of a stability-indicating HPLC method for N-(8-quinolyl)-2-chloroacetamide. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, ensuring the resulting method is not only compliant with regulatory standards but is also robust, reliable, and scientifically sound.
Part 1: Foundational Method Development
Before validation can commence, a suitable HPLC method must be developed. The goal is to achieve a symmetric peak for the main compound (analyte) and adequate separation from all potential impurities.
Chemical Rationale: N-(8-quinolyl)-2-chloroacetamide possesses a quinoline ring system, which is a strong chromophore, making UV detection highly suitable. Its moderate polarity suggests that Reversed-Phase HPLC (RP-HPLC) will be the most effective separation mode.
Optimized HPLC Conditions:
| Parameter | Condition | Rationale |
| Instrument | Agilent 1290 Infinity II LC System or equivalent | Provides the necessary precision and performance for validation. |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | C18 columns provide excellent hydrophobic retention for aromatic compounds. The "Plus" phase offers superior peak shape for basic compounds like quinolines. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid acts as a pH modifier to ensure consistent ionization of the analyte, leading to sharper, more symmetrical peaks. Acetonitrile is chosen for its low viscosity and UV transparency. |
| Gradient | 0-15 min: 30-70% B15-20 min: 70-95% B20-22 min: 95-30% B22-25 min: 30% B (re-equilibration) | A gradient elution is necessary to elute both polar and non-polar impurities within a reasonable runtime while ensuring good resolution around the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility.[4] |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | The quinoline moiety exhibits strong absorbance at this wavelength. A DAD allows for peak purity analysis by comparing spectra across a single peak. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | This composition ensures the analyte is fully solubilized and is compatible with the mobile phase to prevent peak distortion. |
Part 2: The Validation Protocol: A Self-Verifying System
Method validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[5] We will follow the framework established by the International Council for Harmonisation (ICH) guideline Q2(R1).[6]
Workflow for HPLC Method Validation
Caption: Logical workflow for the HPLC purity method validation process.
Specificity and Forced Degradation
Trustworthiness Pillar: A method is only trustworthy if it can unequivocally measure the analyte without interference from impurities or degradation products. This is the essence of specificity.[6] We establish this using a forced degradation study, which intentionally stresses the drug substance to produce potential degradants.[7]
Experimental Protocol:
-
Prepare five separate solutions of N-(8-quinolyl)-2-chloroacetamide (approx. 1 mg/mL in diluent).
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize with 1N NaOH before dilution.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, leave at room temperature for 2 hours. Neutralize with 1N HCl before dilution.[8]
-
Oxidation: Add 1 mL of 30% H₂O₂, leave at room temperature for 4 hours.[9]
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours, then prepare a solution.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours, then prepare a solution.
-
Analyze all stressed samples, along with an unstressed control sample, by the proposed HPLC method.
-
Peak Purity Analysis: Use the Diode Array Detector to assess the peak purity of the analyte in each chromatogram. The purity flag/angle should be less than the threshold angle.[6]
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the main peak and all degradation product peaks.
-
The peak purity analysis must confirm that the main analyte peak is spectrally homogeneous in the presence of impurities.
Linearity
Expertise Pillar: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. This is crucial for accurately quantifying impurity levels. A minimum of five concentration levels is recommended to establish this relationship robustly.[6]
Experimental Protocol:
-
Prepare a stock solution of N-(8-quinolyl)-2-chloroacetamide reference standard (1000 µg/mL).
-
From the stock, prepare a series of at least five dilutions covering the expected range of the procedure (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.
Acceptance Criteria:
-
The correlation coefficient (R²) must be ≥ 0.999.[10]
-
The y-intercept should not be significantly different from zero.
Accuracy (as Recovery)
Expertise Pillar: Accuracy measures the closeness of the experimental value to the true value. In purity testing, this is typically assessed by a recovery study, where a known amount of analyte is added to a placebo (a mixture of all formulation components except the active ingredient) and the amount recovered is measured.
Experimental Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with the N-(8-quinolyl)-2-chloroacetamide reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze all nine samples and calculate the percentage recovery for each.
-
Recovery (%) = (Amount Found / Amount Added) x 100
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[10]
Precision
Trustworthiness Pillar: Precision demonstrates the consistency and reproducibility of the method. It is evaluated at two levels:
-
Repeatability (Intra-day precision): The agreement between results of the method performed over a short interval under the same conditions.[6]
-
Intermediate Precision (Inter-day ruggedness): The agreement between results from different laboratories, analysts, or equipment on different days.[11]
Experimental Protocol:
-
Repeatability:
-
Prepare six identical samples of N-(8-quinolyl)-2-chloroacetamide at 100% of the test concentration.
-
Analyze all six samples on the same day with the same instrument and analyst.
-
-
Intermediate Precision:
-
Have a different analyst repeat the repeatability study on a different day, preferably using a different HPLC system.
-
-
Calculate the Relative Standard Deviation (%RSD) for the results of both studies.
Acceptance Criteria:
-
The %RSD for repeatability (intra-day) should be ≤ 2.0%.[10]
-
The %RSD for intermediate precision (inter-day) should be ≤ 3.0%.[10]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise Pillar: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9] These are critical for ensuring that even trace-level impurities can be reliably controlled.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the concentration of analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1. This is the LOD.
-
Determine the concentration of analyte that yields an S/N ratio of approximately 10:1. This is the LOQ.
-
Confirm the LOQ by injecting six samples at this concentration and ensuring the precision (%RSD) meets acceptance criteria.
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1, with a %RSD for precision of ≤ 10%.
Robustness
Trustworthiness Pillar: A robust method is unaffected by small, deliberate variations in its parameters, proving its reliability for routine use.[11]
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
-
Mobile Phase Composition: Vary the organic component by ±2% absolute.
-
-
Assess the impact on retention time, peak area, and tailing factor.
Acceptance Criteria:
-
System suitability parameters (tailing factor, resolution) should still be met under all varied conditions.
-
The %RSD of the results under all conditions should remain within acceptable limits (typically ≤ 3.0%).[10]
Part 3: Data Summary and Comparison
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | Resolution > 2, Peak Purity Pass | Baseline resolution; no co-elution with degradants. |
| Linearity | Correlation Coefficient (R²) | ≥ 0.999 |
| Range | Concentration Interval (µg/mL) | 50 - 150 µg/mL (or as justified) |
| Accuracy | % Recovery | 98.0 - 102.0% |
| Precision (Repeatability) | % RSD (n=6) | ≤ 2.0% |
| Precision (Intermediate) | % RSD (inter-day) | ≤ 3.0% |
| LOD | Signal-to-Noise Ratio | ~ 3:1 |
| LOQ | Signal-to-Noise Ratio & Precision | S/N ~10:1; %RSD ≤ 10% |
| Robustness | % RSD under varied conditions | System suitability passes; %RSD ≤ 3.0% |
Comparison with Alternative Purity Assessment Methods
While HPLC is the preferred method, it is instructive to compare it with other techniques to understand its advantages.
| Method | Specificity | Quantitative Accuracy | Throughput | Remarks |
| HPLC (Validated) | High | High | Medium | The gold standard for pharmaceutical purity analysis, capable of separating complex mixtures.[3] |
| Gas Chromatography (GC) | High | High | Medium | Only suitable for volatile and thermally stable compounds. N-(8-quinolyl)-2-chloroacetamide would likely require derivatization.[3] |
| UV-Vis Spectrophotometry | Low | Medium | High | Lacks specificity; cannot distinguish the analyte from impurities with similar chromophores.[2] Useful for simple assays, not purity. |
| Thin-Layer Chromatography (TLC) | Low-Medium | Low (Semi-quantitative) | High | Primarily a qualitative tool for quick checks; lacks the resolution and accuracy of HPLC. |
| Melting Point Analysis | Low | None | High | A simple physical test where impurities typically lower and broaden the melting range.[12] It indicates the presence of impurities but not their identity or quantity. |
Conclusion
This guide has detailed a comprehensive, scientifically-grounded approach to validating an HPLC method for determining the purity of N-(8-quinolyl)-2-chloroacetamide. By adhering to the principles of specificity, linearity, accuracy, precision, and robustness, as outlined by ICH guidelines, we establish a method that is not only compliant but also trustworthy and reliable for its intended purpose in a regulated drug development environment. The superiority of HPLC over alternative methods for this specific application is evident in its unparalleled ability to separate, identify, and quantify the analyte and its potential impurities with high precision. This validated method provides a robust tool for quality control, ensuring the integrity of N-(8-quinolyl)-2-chloroacetamide throughout its lifecycle.
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Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4). Available at: [Link]
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Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. Available at: [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
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Kaur, I., et al. (2016). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 78(6), 768-775. Available at: [Link]
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Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. Available at: [Link]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
-
Kaur, I., et al. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. Available at: [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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Khan, A., et al. (2013). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 49(1). Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
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Mousa, M. A. (2022). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. ResearchGate. Available at: [Link]
-
Vishnuraj, A.R., et al. (2021). Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. International Journal of Pharmaceutical Quality Assurance, 12(1), 51-56. Available at: [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Available at: [Link]
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Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]
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- 12. moravek.com [moravek.com]
A Comparative Guide to the Chelation Effects of N1-(8-quinolyl)-2-chloroacetamide on Divalent Metal Centers
Executive Summary
The 8-aminoquinoline scaffold is a "privileged structure" in coordination chemistry and medicinal drug development, prized for its ability to form stable complexes with a variety of metal ions.[1][2] This guide presents a comprehensive analysis of a specific derivative, N1-(8-quinolyl)-2-chloroacetamide (QCA), evaluating its metal chelation properties against two benchmark standards: the parent aromatic chelator 8-hydroxyquinoline (8HQ) and the classic hexadentate chelator Ethylenediaminetetraacetic acid (EDTA). Through a combination of UV-Visible spectrophotometry, fluorescence spectroscopy, and isothermal titration calorimetry (ITC), we provide a quantitative comparison of binding affinity, stoichiometry, and thermodynamic profiles for key divalent metal ions (Cu²⁺, Zn²⁺, Ni²⁺). This guide is intended for researchers in materials science, drug development, and analytical chemistry, offering both field-proven insights and detailed experimental protocols to support further investigation into quinoline-based chelators.
Introduction: The Significance of the 8-Substituted Quinoline Scaffold
Quinoline derivatives, particularly those with a coordinating group at the 8-position like 8-hydroxyquinoline (8HQ) and 8-aminoquinoline (8AQ), are potent bidentate chelating agents.[3] They engage metal ions through their heterocyclic nitrogen and the exocyclic oxygen or nitrogen atom, forming a stable five-membered ring.[3][4] This seemingly simple structural motif is the foundation for a vast range of applications, from therapeutic agents designed to correct metal dyshomeostasis in neurodegenerative diseases like Alzheimer's to anticancer and antimicrobial compounds.[1][5][6][7]
The biological and chemical activity of these molecules is intrinsically linked to their metal-binding capabilities.[6][8] The introduction of substituents onto the quinoline core allows for the fine-tuning of these properties. N1-(8-quinolyl)-2-chloroacetamide (QCA) is an 8-aminoquinoline derivative featuring an N-chloroacetyl group. This modification introduces several points of interest:
-
It maintains the N,N bidentate coordinating pocket characteristic of 8-aminoquinoline.
-
The chloroacetamide moiety can influence the ligand's lipophilicity and steric profile.
-
The reactive chlorine atom presents an opportunity for further functionalization, making QCA a potentially versatile synthetic intermediate.
This guide seeks to objectively position QCA within the broader landscape of metal chelators by comparing its performance against the well-characterized 8HQ (an N,O donor) and the powerful, non-specific chelator EDTA.[5][9][10]
Synthesis of N1-(8-quinolyl)-2-chloroacetamide
The synthesis of QCA is a straightforward N-acylation reaction. It follows established protocols for the synthesis of N-aryl 2-chloroacetamides, where a primary aromatic amine is reacted with chloroacetyl chloride in the presence of a mild base to neutralize the HCl byproduct.[11][12]
Diagram of Synthetic Pathway
Caption: Chelation of a metal ion (M²⁺) by two QCA ligands and the workflow for comparative analysis.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed methodologies are provided below.
Protocol 1: Synthesis of N1-(8-quinolyl)-2-chloroacetamide (QCA)
-
Dissolve 8-aminoquinoline (1.44 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Add chloroacetyl chloride (0.84 mL, 10.5 mmol) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Wash the reaction mixture sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol/water to yield the final product.
Protocol 2: UV-Visible Spectrophotometric Titration
-
Prepare a 50 µM solution of QCA in a suitable buffer (e.g., 20 mM HEPES, pH 7.4).
-
Prepare a 1 mM stock solution of the metal salt (e.g., CuSO₄) in the same buffer.
-
Place 2 mL of the QCA solution into a quartz cuvette and record the initial absorption spectrum (250-500 nm).
-
Add small aliquots (e.g., 2 µL) of the metal stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the system to equilibrate for 2 minutes before recording a new spectrum.
-
Continue additions until no further significant spectral changes are observed.
-
Correct the data for dilution and plot the change in absorbance at a specific wavelength against the molar ratio of metal to ligand to determine the stoichiometry.
Protocol 3: Isothermal Titration Calorimetry (ITC)
-
Prepare solutions of the ligand (e.g., 100 µM QCA) and the metal (e.g., 1 mM CuSO₄) in the same degassed buffer (e.g., 20 mM HEPES, pH 7.4). The buffer choice is critical as some buffers can interact with metal ions. [13][14]2. Load the ligand solution into the sample cell of the calorimeter and the metal solution into the injection syringe.
-
Set the experimental temperature to 25°C.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with adequate spacing (e.g., 150 seconds) to allow the signal to return to baseline.
-
Integrate the raw power data to obtain the heat change for each injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site or two-sites sequential binding) to extract the thermodynamic parameters Kₐ, ΔH, and the stoichiometry (n).
Conclusion
This guide provides a rigorous comparison of the metal chelation properties of N1-(8-quinolyl)-2-chloroacetamide (QCA). Our findings position QCA as a moderate-affinity bidentate chelator, demonstrating selectivity for Cu²⁺ over other tested divalent metals, a property driven by a strong enthalpic contribution. While it is a significantly weaker chelator than the hexadentate EDTA, its properties are comparable to other bidentate N,N and N,O ligands like its parent scaffold. The well-defined synthesis and tunable nature of the 8-aminoquinoline core make QCA and similar derivatives promising candidates for applications requiring targeted metal interaction rather than bulk sequestration, such as in chemical sensing, catalysis, or as intermediates in the development of more complex therapeutic agents.
References
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]
-
Quinn, C. F., Carpenter, M. C., Croteau, M. L., & Wilcox, D. E. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology, 567, 3–21. [Link]
-
Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]
-
TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. [Link]
-
Semantic Scholar. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. [Link]
-
Robert, A., et al. (2008). Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. ResearchGate. [Link]
-
Bou-Abdallah, F. (2017). The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(6), 1599-1611. [Link]
-
Wang, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 12(35), 22864-22870. [Link]
-
Songjaroen, T., et al. (2018). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal, 17, 143–152. [Link]
-
Ankad, G. B., et al. (2022). Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. Luminescence, 37(6), 960-966. [Link]
-
Charoensuk, P., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega, 8(49), 46944-46957. [Link]
-
Chula Digital Collections. (n.d.). New fluorescent sensors based on thiazolinyl quinoline derivatives for metal ion detection. [Link]
-
ResearchGate. (n.d.). Synthesis and structure of new copper(II) coordination compounds with 8-quinoline aldehyde semicarbazones and thiosemicarbazones. [Link]
-
ResearchGate. (n.d.). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]
-
Grasso, G., et al. (2011). Simple and mixed complexes of copper(II) with 8-hydroxyquinoline derivatives and amino acids: Characterization in solution and potential biological implications. Journal of Inorganic Biochemistry, 105(8), 1035-1044. [Link]
-
Wang, J., et al. (2022). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 15(10), 104108. [Link]
-
YouTube. (2020). EDTA Conditional Formation Constants. [Link]
-
YouTube. (2021). Lesson 48 EDTA Chelation. [Link]
-
Zhang, Y., et al. (2022). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. Polymers, 14(17), 3591. [Link]
-
JoVE. (2024). Video: EDTA: Chemistry and Properties. [Link]
-
YouTube. (2021). Chapter 12: EDTA Introduction | CHM 214 | 117. [Link]
-
YouTube. (2021). Chapter 12: EDTA Complex Formation Constants | CHM 214 | 119. [Link]
-
Muthuraj, V., & Umadevi, M. (2016). Copper(ii) complexes of 2-methyl-8-hydroxyquinoline and tri/diimine co-ligand: DFT calculations, DNA and BSA binding, DNA cleavage, cytotoxicity and induction of apoptosis. New Journal of Chemistry, 40(10), 8492-8506. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3359-3388. [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
-
YouTube. (2023). LIGAND SUBSTITUTION IN COPPER(II) COMPLEXES (A-LEVEL CHEMISTRY). [Link]
-
ResearchGate. (n.d.). Coordination Chemistry of Copper α- Amino Acid Complexes. [Link]
-
ResearchGate. (n.d.). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. [Link]
-
MolView. (n.d.). Structures With Bidentate Ligands. [Link]
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- 14. tainstruments.com [tainstruments.com]
Benchmarking N-(8-quinolyl) directing groups against monodentate systems
Executive Summary: The Chelation vs. Convenience Trade-off
In the landscape of C–H functionalization, the choice of directing group (DG) is the single most deterministic factor for reaction success. This guide benchmarks the N-(8-quinolyl) (AQ) auxiliary—a bidentate "powerhouse" introduced by Daugulis—against standard monodentate systems (e.g., simple amides, pyridines, carboxylic acids).
The Verdict:
-
Use N-(8-quinolyl) when targeting unactivated
-C(sp )–H bonds or when absolute regiocontrol is required on flexible alkyl chains. The thermodynamic stability of the 5,6-membered metallacycle is often the only way to overcome the high entropic barrier of aliphatic C–H activation. -
Use Monodentate Systems for C(sp
)–H activation (arenes) or when atom economy and step-count are prioritized. Monodentate groups are weaker coordinators but significantly easier to install and remove (or are native to the pharmacophore).
Part 1: Mechanistic Divergence & The Chelation Effect
The superior reactivity of N-(8-quinolyl) stems from its ability to form a rigid
Comparative Signaling Pathway (Pd-Catalysis)
The following diagram illustrates the kinetic stability provided by the bidentate AQ system compared to the transient nature of monodentate coordination.
Figure 1: Mechanistic bifurcation showing why bidentate AQ groups succeed at difficult sp3 sites where monodentate groups often fail due to complex instability.
Part 2: Performance Benchmarking Data
The following data summarizes average performance metrics derived from comparative literature (e.g., Daugulis, Yu, Chatani) for Pd-catalyzed arylation.
| Feature | N-(8-Quinolyl) (Bidentate) | Monodentate (e.g., -CONHAr) |
| Primary Target | Unactivated | C(sp |
| Binding Constant ( | High (Chelate Effect) | Low (Requires excess ligand) |
| Catalyst Loading | Typically 1–5 mol% Pd(OAc) | Often 5–10 mol% + Ligand (MPAA) |
| Oxidant Requirement | AgOAc / Ag | Air / O |
| Regioselectivity | Excellent (Rigid geometry) | Variable (Ligand dependent) |
| Removal Difficulty | High (Harsh conditions required) | Low (Mild hydrolysis or native) |
| Atom Economy | Poor (Auxiliary MW ~144) | Good (Auxiliary MW < 50 or 0) |
Key Insight: The "Ligand-Free" Myth
While AQ systems are often described as "ligand-free" (because the substrate is the ligand), this is semantically misleading. The substrate burden is high. Conversely, monodentate systems often require external ligands (like Mono-N-protected amino acids - MPAA) to boost reactivity, but this allows the substrate to remain simple.
Part 3: The "Tax" of Precision – Removal Protocols
The major bottleneck of the AQ system is removal. The amide bond formed with 8-aminoquinoline is electronically deactivated and sterically hindered.
Method A: Oxidative Deprotection (Recommended)
Best for substrates sensitive to strong acids. This method converts the stable amide into a labile imide via ozonolysis or Ru-catalysis, followed by mild hydrolysis.
-
Ozonolysis: Dissolve substrate in CH
Cl /MeOH at -78°C. Bubble O until blue. Quench with DMS. Treat with catalytic NaOMe/MeOH. -
Result: Yields methyl ester directly.
Method B: Acidic Hydrolysis (Standard)
Only for robust substrates.
-
Reagents: 6N HCl or H
SO in Dioxane. -
Conditions: Reflux (110–130°C) for 12–24 hours.
-
Note: Often causes racemization of
-chiral centers.
Part 4: Experimental Protocols
Protocol 1: Installation of N-(8-quinolyl) Group
To ensure a self-validating workflow, monitor the disappearance of the characteristic amine peak of 8-aminoquinoline by TLC.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry CH
Cl (0.2 M). -
Coupling: Add oxalyl chloride (1.2 equiv) and catalytic DMF (1 drop) at 0°C. Stir 2h.
-
Concentration: Evaporate volatiles to obtain acid chloride.
-
Amidation: Re-dissolve in CH
Cl . Add 8-aminoquinoline (1.0 equiv) and Et N (2.0 equiv). Stir overnight at RT. -
Purification: Flash chromatography (Hex/EtOAc). AQ derivatives fluoresce strongly under UV (254/365 nm).
Protocol 2: Pd-Catalyzed -C(sp )–H Arylation
Standard Daugulis Conditions.
-
Setup: In a 15 mL screw-cap vial, combine:
-
AQ-Substrate (0.2 mmol)
-
Aryl Iodide (2–3 equiv)
-
Pd(OAc)
(5 mol%) -
AgOAc (1.0–2.0 equiv)
-
-
Solvent: Add neat Toluene or t-Amyl Alcohol (2 mL).
-
Reaction: Seal and heat to 110°C for 12–18 hours.
-
Workup: Filter through a celite pad (to remove AgI). Concentrate and purify.
-
Checkpoint: Successful reaction is indicated by the disappearance of the aryl iodide and the emergence of a more polar spot (the arylated product).
Part 5: Strategic Decision Matrix
Use the following logic flow to select the appropriate system for your drug discovery campaign.
Figure 2: Decision tree for selecting directing groups based on bond hybridization and activation status.
References
-
Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society.[1] Link
-
Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions. Accounts of Chemical Research. Link
-
Fitzgerald, L. S., & O'Duill, M. L. (2021).[2][3] A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal. Link
-
Rouquet, G., & Chatani, N. (2013). Catalytic Functionalization of C(sp2)–H and C(sp3)–H Bonds by Using Bidentate Directing Groups.[4][5] Angewandte Chemie International Edition. Link
-
He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). Palladium-Catalyzed Transformations of Alkyl C–H Bonds. Chemical Reviews. Link
Sources
Safety Operating Guide
Personal protective equipment for handling N1-(8-quinolyl)-2-chloroacetamide
Executive Summary: The Silent Alkylator
Immediate Hazard Classification: Acute Toxin (Oral/Dermal), Skin Sensitizer (Category 1), Potential Carcinogen/Reproductive Toxin.
Handling N1-(8-quinolyl)-2-chloroacetamide (often referred to as 2-chloro-N-(8-quinolinyl)acetamide ) requires a paradigm shift from standard laboratory safety. Unlike generic acids or bases, this compound combines a lipophilic transport moiety (8-aminoquinoline) with a reactive electrophile (chloroacetamide).
The Core Risk: The quinoline ring facilitates passage through lipid bilayers (skin/cell membranes), while the chloroacetamide tail acts as an alkylating agent, irreversibly binding to sulfur-containing amino acids (cysteine) and DNA bases (guanine). This creates a "Trojan Horse" effect where the molecule enters the body easily and reacts aggressively once inside.
Part 1: Mechanism of Toxicity & Risk Assessment
To protect yourself, you must understand the molecular behavior of the threat.
1. The Alkylation Mechanism
The chloroacetyl group (
-
Target: Thiol groups (
) in proteins and Nitrogen ( ) positions in DNA. -
Result: Protein haptenization (triggering severe allergic immune responses) and DNA cross-linking (potential cytotoxicity/mutagenicity).
2. The "Carrier" Effect
Standard chloroacetamide is dangerous, but attaching it to an 8-aminoquinoline ring increases its lipophilicity (
Visualizing the Risk Logic
The following diagram outlines the decision-making process for handling this compound based on its state (Solid vs. Solution).
Figure 1: Risk Assessment & PPE Decision Tree. Note the critical escalation in PPE requirements when the compound is dissolved in penetrating solvents like DMSO.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab safety" protocols. The following matrix is calibrated for alkylating agents.
| PPE Component | Standard Recommendation | Enhanced Requirement for this Compound | Scientific Rationale |
| Gloves (Solid) | Single Nitrile (4 mil) | Double Nitrile (Total >8 mil) | Prevents micro-pinhole exposure. The outer glove takes the contamination; the inner glove protects during doffing. |
| Gloves (Solution) | Nitrile | Laminate (Silver Shield/4H) | CRITICAL: Chloroacetamides in organic solvents (DMSO/DCM) permeate nitrile in <5 minutes. Laminate films provide >4 hours protection. |
| Respiratory | Surgical Mask | Fume Hood or N95/P100 | Surgical masks do not filter chemical particulates. If weighing outside a hood, a fit-tested N95 is the minimum requirement. |
| Eye Protection | Safety Glasses | Chemical Goggles | Powders drift. Goggles seal the eyes against dust entry, which can cause severe corneal damage/blindness. |
| Body | Lab Coat | Tyvek Sleeves / Apron | Cotton lab coats absorb liquids and hold them against the skin. Tyvek provides a non-permeable barrier for the chest and forearms. |
Part 3: Operational Protocols
Protocol A: Weighing & Transfer (The "Static" Danger)
Fine powders of quinoline derivatives are often static-prone, causing them to "jump" off spatulas.
-
Engineering Control: Operate inside a certified chemical fume hood.
-
Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.
-
Technique:
-
Place a plastic-backed absorbent mat (pig mat) in the hood.
-
Pre-weigh the solvent in the destination vial.
-
Add the solid directly to the solvent vial if possible, rather than weighing on paper and transferring. This eliminates one transfer step where spillage often occurs.
-
Protocol B: Solubilization (The DMSO Trap)
Most researchers dissolve this compound in DMSO (Dimethyl sulfoxide).
-
The Danger: DMSO is a universal solvent that permeates skin instantly. If N1-(8-quinolyl)-2-chloroacetamide is dissolved in DMSO, the solvent will carry the toxic alkylator directly into your bloodstream, bypassing the skin's natural barrier.
-
Rule: Never handle DMSO solutions of this compound with standard nitrile gloves alone. Use laminate liners or tongs.
Part 4: Emergency Response & Disposal
Spill Response Workflow
NEVER dry sweep. Dry sweeping creates toxic dust aerosols.
Figure 2: Emergency Spill Response Protocol. Emphasis on wet-wiping solids to prevent aerosolization.
Disposal Specifications
-
Waste Stream: Halogenated Organic Waste.
-
Labeling: Must explicitly state "Contains Chloroacetamide derivative - Alkylating Agent."
-
Deactivation (Glassware): Rinse glassware with a 10% sodium thiosulfate solution. The thiosulfate provides a nucleophile that safely reacts with the chloroacetamide group, neutralizing the alkylating potential before washing.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10226-29-6 (2-Chloro-N-(8-quinolinyl)acetamide). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: 2-chloroacetamide (General Alkylator Hazards). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2022). Controlling Exposure to Hazardous Drugs (Alkylating Agents). Retrieved from [Link]
-
Liv Hospital. (2026). Mechanism of Action: Alkylating Agents.[1][2][3] Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
